molecular formula C13H17NO2 B1429826 Methyl 1-benzyl-2-methylazetidine-2-carboxylate CAS No. 681456-87-1

Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Cat. No.: B1429826
CAS No.: 681456-87-1
M. Wt: 219.28 g/mol
InChI Key: QGWMCHHETIEPNT-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 1-benzyl-2-methylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWMCHHETIEPNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1CC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Substituted Azetidine-2-Carboxylates: From Botanical Toxin to Pharmaceutical Scaffold

[1]

Executive Summary

This technical guide examines the discovery, synthesis, and pharmacological utility of substituted azetidine-2-carboxylates.[1] Originally isolated as a botanical toxin (azetidine-2-carboxylic acid, Aze) that mimics proline, this four-membered heterocycle has evolved into a critical scaffold for constraining peptide geometry in drug discovery.[1] This document details the historical isolation, provides a self-validating industrial synthesis protocol, analyzes the "Trojan Horse" mechanism of toxicity, and explores its application in thrombin inhibitors.[1]

Historical Genesis & Isolation

The history of azetidine-2-carboxylic acid (Aze) challenges the assumption that non-proteinogenic amino acids are merely metabolic byproducts.[1]

  • Discovery (1955): The compound was first isolated from the rhizomes of Convallaria majalis (Lily of the Valley) by Fowden .[1][2] Unlike common amino acids, Aze was identified as a lower homologue of proline.[1]

  • The "Proline Analogue" Hypothesis: Fowden and subsequent researchers (Fowden & Richmond, 1963) postulated that Aze exerts toxicity by mimicking proline.[1] Because the prolyl-tRNA synthetase in non-native species cannot discriminate effectively between Pro and Aze, the analogue is misincorporated into nascent polypeptide chains.[1][3]

  • Evolutionary Defense: Plants producing Aze (e.g., Polygonatum, Delonix) have evolved specific prolyl-tRNA synthetases that discriminate against Aze, preventing auto-toxicity—a classic example of co-evolutionary biochemical adaptation.[1]

Structural Biology & Pharmacochemistry

Field-Proven Insight: In drug design, replacing a proline residue with an azetidine-2-carboxylate is not a subtle change; it is a drastic geometric intervention.[1]

Ring Strain and Pucker

The 4-membered azetidine ring introduces significant ring strain (~26 kcal/mol) compared to the 5-membered pyrrolidine ring of proline.[1]

  • Conformational Constraint: The azetidine ring is flatter than the pyrrolidine ring.[1] When incorporated into peptides, Aze restricts the

    
     (phi) and 
    
    
    (psi) torsion angles more severely than proline.[1]
  • Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the amide bond preceding the nitrogen is distinct.[1] Aze favors the cis conformation more strongly in certain solvent environments than proline, making it a valuable tool for inducing

    
    -turns in peptidomimetics.[1]
    
Data Comparison: Proline vs. Azetidine-2-Carboxylic Acid[1][2][4][5]
FeatureL-Proline (Pyrrolidine)L-Azetidine-2-Carboxylic AcidImplication for Drug Design
Ring Size 5-membered4-memberedIncreased steric constraint.[1]
Ring Strain ~6 kcal/mol~26 kcal/molHigh reactivity; rigid scaffold.[1]
Pucker Envelope (C

-endo/exo)
Puckered (butterfly-like)Alters peptide backbone trajectory.[1]
pKa (COOH) 1.99~2.10Similar acidity profile.[1]
Biological Role ProteinogenicToxic Analogue"Trojan Horse" incorporation.[1]

Synthetic Evolution & Protocol

Expertise Note: Early syntheses relied on harsh cyclizations (e.g., from 2,4-diaminobutyric acid).[1] Modern industrial routes prefer the Aspartic Acid Route or


-Butyrolactone Route1
Synthesis Workflow (Graphviz)[1]

SynthesisPathwaysAspartateL-Aspartic Acid(Starting Material)OxoAzetidine4-Oxo-Azetidine-2-Carboxylate(Cyclization)Aspartate->OxoAzetidineSOCI2, TMSCl,t-BuMgClAzeMethanolAzetidine-2-Methanol(Reduction)OxoAzetidine->AzeMethanolLiAlH4(Hydride Reduction)ProtectedAzeN-Protected Aze-Methanol(Protection)AzeMethanol->ProtectedAzeCbz-Cl / Boc2OFinalAze(S)-Azetidine-2-Carboxylic Acid(Oxidation & Deprotection)ProtectedAze->FinalAzeTEMPO/NaOCl(Oxidation)

Figure 1: The industrial "Aspartic Acid Route" for synthesizing optically pure (S)-Azetidine-2-carboxylic acid, avoiding racemization.[1]

Detailed Protocol: The Aspartic Acid Route

This protocol is adapted from industrial standards (e.g., EP0992491A1) designed to maintain chirality.[1]

Reagents: L-Aspartic acid, Thionyl chloride, Trimethylsilyl chloride (TMSCl), t-Butylmagnesium chloride (Grignard), Lithium Aluminum Hydride (LAH), TEMPO.[1]

Step 1: Formation of 4-Oxo-Azetidine Intermediate

  • Suspend L-Aspartic acid (1.0 eq) in isopropanol.

  • Add thionyl chloride (6.8 eq) slowly and reflux for 7 hours to form the diester hydrochloride.

  • Critical Step: Protect the nitrogen with TMSCl in toluene/TEA.[1] This prevents side reactions during cyclization.[1][4]

  • Add t-Butylmagnesium chloride (Grignard reagent) at 5-10°C. The Grignard acts as a base to induce cyclization, forming isopropyl (2S)-4-oxo-2-azetidinecarboxylate .[1]

    • Why: This method avoids the high-dilution conditions required for direct halo-amine cyclizations.[1]

Step 2: Hydride Reduction to Azetidine-2-Methanol

  • Dissolve the 4-oxo intermediate in THF.

  • Add Lithium Aluminum Hydride (LAH, 1.5 eq) at <15°C.[1]

  • Reflux for 6 hours.

    • Mechanism:[1][5][6][7] LAH reduces both the ester (to alcohol) and the lactam carbonyl (to amine), yielding (S)-azetidine-2-methanol .[1]

    • Control: Maintain low temperature during addition to prevent ring opening.[1]

Step 3: Protection and Oxidation [1]

  • Protect the secondary amine immediately (e.g., with Cbz-Cl or Boc2O) to prevent degradation.[1]

  • Oxidation: Use a TEMPO/NaOCl (bleach) system to selectively oxidize the primary alcohol back to the carboxylic acid.[1]

    • Advantage:[6][8] TEMPO oxidation is mild and preserves the stereocenter at C2, unlike Jones oxidation which might induce racemization.[1]

Biological Implications: The "Trojan Horse" Mechanism

The toxicity of Aze is a result of its structural mimicry.[1] This mechanism is critical for researchers using Aze as a stressor to study the Unfolded Protein Response (UPR) .[1]

Mechanism of Action (Graphviz)[1]

ToxicityMechanismPoolCellular Amino Acid Pool(Proline + Aze)SynthetaseProlyl-tRNA Synthetase(Mammalian)Pool->SynthetaseCompetitiontRNAtRNA-Pro charged with AzeSynthetase->tRNAError: Aze ActivationRibosomeRibosome TranslationtRNA->RibosomeIncorporationProteinNascent Protein ChainRibosome->ProteinSynthesisMisfoldingAltered Tertiary Structure(Collagen/Hemoglobin)Protein->MisfoldingRing Constraint MismatchUPRUnfolded Protein Response(Apoptosis/Toxicity)Misfolding->UPRER Stress

Figure 2: The "Trojan Horse" mechanism where Aze competes with Proline, leading to protein misfolding.[1]

Toxicology & Teratogenicity[1]
  • Collagen Disruption: Collagen relies on the specific hydroxylation of proline residues.[1] Aze incorporation disrupts the triple helix formation because the 4-membered ring alters the helical pitch.[1]

  • Teratogenicity: Aze is a known teratogen in rodents, causing skeletal malformations (e.g., cleft palate) due to the disruption of connective tissue development during embryogenesis.[1]

Therapeutic Applications: Thrombin Inhibitors

Despite its toxicity as a free amino acid, the azetidine scaffold is highly valued in medicinal chemistry when permanently incorporated into a drug molecule.[1]

Case Study: Melagatran & Ximelagatran

Melagatran is a direct thrombin inhibitor that utilizes the azetidine scaffold to mimic the Proline residue found in the natural substrate of thrombin (fibrinogen).[1]

  • Pharmacophore: The drug is based on the tripeptide sequence D-Phe-Pro-Arg .[1]

  • The Azetidine Advantage: Researchers replaced the central Proline with Azetidine-2-carboxylic acid .[1][9][10][11]

    • Why? The smaller ring size of Aze (compared to Pro) positions the terminal guanidine group (or amidine in Melagatran) into the S1 specificity pocket of thrombin with higher precision.[1] The rigidity of the azetidine ring reduces the entropic penalty of binding.[1]

  • Ximelagatran: This was the orally available prodrug of Melagatran.[1] While withdrawn due to hepatotoxicity, the efficacy of the azetidine scaffold in binding thrombin was validated.[1]

Emerging Applications
  • Efflux Pump Inhibitors: Substituted azetidines are currently being explored to inhibit efflux pumps in multi-drug resistant bacteria, leveraging the ring's ability to project substituents in defined vectors.[1]

  • Peptidomimetics: Aze is used to "lock" peptides into

    
    -turn conformations to stabilize short peptide drugs against proteolytic cleavage.[1]
    

References

  • Fowden, L. (1955).[1][2][12] Azetidine-2-carboxylic acid: a new constituent of plants.[1] Nature, 176(4477), 347-348.[1] Link[1]

  • Fowden, L., & Richmond, M. H. (1963).[1] Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[1][5][9][10][11] Biochimica et Biophysica Acta, 71, 459-461.[1] Link[1]

  • Matsumura, K., et al. (2000).[1] Process for producing azetidine-2-carboxylic acid and intermediates thereof. European Patent EP0992491A1.[1] Link

  • Couty, F., & Evano, G. (2006).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link[1]

  • Gustafsson, D., et al. (2001).[1] The direct thrombin inhibitor melagatran and its oral prodrug ximelagatran: novel antithrombotics for the prevention and treatment of thrombosis.[1] Nature Reviews Drug Discovery, 3, 649–659.[1] Link

  • Rubio Gomez, M. A., & Ibba, M. (2020).[1][13] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids.[1][3] Frontiers in Physiology, 11, 1072.[1] Link

Technical Guide: Enantioselective Synthesis of (2R)-1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the high-fidelity synthesis of (2R)-1-benzyl-2-methylazetidine-2-carboxylate .

This molecule represents a significant synthetic challenge due to the combination of a strained four-membered ring and a vulnerable quaternary stereocenter. The protocol below prioritizes enantiomeric integrity using the Seebach Self-Regeneration of Stereocenters (SRS) methodology, widely regarded as the gold standard for generating chiral quaternary centers in cyclic amino acids.

Executive Summary & Retrosynthetic Analysis

The target molecule, (2R)-1-benzyl-2-methylazetidine-2-carboxylate , serves as a critical conformationally restricted scaffold for peptidomimetics and S1P receptor modulators. The primary challenge is introducing the


-methyl group without racemization or ring opening (a common failure mode in 4-membered rings).

This guide rejects simple direct alkylation of the ester (which yields racemates) in favor of a Memory of Chirality approach. We utilize a bicyclic oxazolidinone intermediate to "store" the stereochemical information while the quaternary center is constructed.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_logic Key Strategy Target (2R)-1-benzyl-2-methylazetidine-2-carboxylate Intermediate1 (2R)-2-Methylazetidine-2-carboxylic acid Target->Intermediate1 Esterification & N-Benzylation SRS_Auxiliary Bicyclic Oxazolidinone (Seebach Auxiliary) Intermediate1->SRS_Auxiliary Hydrolysis Start (R)-Azetidine-2-carboxylic acid (D-Aze) SRS_Auxiliary->Start Acetalization (Pivalaldehyde)

Figure 1: Retrosynthetic strategy relying on the Seebach SRS auxiliary to preserve chiral information during the enolization step.

Phase 1: Scaffold Preparation (The Chiral Pool)

To access the (2R) target, we must start with the (R)-enantiomer of the parent amino acid. While L-Azetidine-2-carboxylic acid [(S)-Aze] is naturally occurring (found in Convallaria majalis), the (R)-enantiomer is typically obtained via resolution.

Protocol: Resolution of Racemic Azetidine-2-carboxylic Acid

Note: If (R)-Aze is commercially sourced, proceed to Phase 2.

  • Racemic Synthesis: Cyclization of

    
    -bromo- 
    
    
    
    -aminobutyric acid using Ba(OH)
    
    
    .
  • Resolution:

    • Reagent: L-Tyrosine hydrazide or (S)-Binaphthyl phosphoric acid.

    • Solvent: Water/Methanol (recrystallization).

    • Yield: Typically 35-40% (of theoretical 50%).

    • Validation: Check optical rotation.

      
       (c=1, H2O) for the (R)-enantiomer.
      

Phase 2: The Seebach SRS Sequence (Core Synthesis)

This is the critical phase. We convert the amino acid into a bicyclic system that locks the conformation. The subsequent enolate is planar, but the bulky tert-butyl group on the auxiliary forces the electrophile (Methyl Iodide) to attack from the opposite face, effectively "regenerating" the original stereochemistry with retention.

Step 2.1: Formation of the Bicyclic Oxazolidinone

Reaction: Condensation with Pivalaldehyde.

  • Reagents: (R)-Azetidine-2-carboxylic acid, Pivalaldehyde, Pentane, Dean-Stark trap.

  • Mechanism: The amine and carboxylic acid condense with the aldehyde to form an N,O-acetal.

  • Stereochemistry: The cis-isomer is thermodynamically favored, placing the tert-butyl group anti to the ring junction to minimize steric strain.

Step 2.2: Stereoselective Alkylation

Reaction: Enolization and Methylation.

  • Reagents:

    • Base: Lithium Hexamethyldisilazide (LiHMDS) or LDA.

    • Electrophile: Methyl Iodide (MeI).

    • Solvent: THF (anhydrous), -78°C.

  • Protocol:

    • Cool the oxazolidinone solution to -78°C.

    • Add LiHMDS dropwise. The rigid bicyclic system prevents ring opening of the strained azetidine.

    • Add MeI. The electrophile approaches from the face opposite the tert-butyl group (Re-face attack).

    • Quench with saturated NH

      
      Cl.
      
Step 2.3: Hydrolysis

Reaction: Removal of the Auxiliary.

  • Reagents: 6N HCl, Reflux.

  • Outcome: The acetal hydrolyzes, releasing the free amino acid.

  • Product: (2R)-2-methylazetidine-2-carboxylic acid.

Pathway Visualization (DOT)

SRS_Mechanism Step1 (R)-Aze-COOH (Flat Enolate Potential) Step2 Bicyclic Oxazolidinone (Stereo-locked) Step1->Step2 + Pivalaldehyde Step3 Li-Enolate (Planar Chiral) Step2->Step3 + LiHMDS (-78°C) Step4 Alkylated Bicycle (Single Diastereomer) Step2->Step4 Retention of Configuration Step3->Step4 + MeI (Steric Control) Final (2R)-2-Me-Aze-COOH Step4->Final H3O+ / Hydrolysis

Figure 2: The Self-Regeneration of Stereocenters (SRS) pathway ensuring the (2R) configuration is retained via the temporary auxiliary.

Phase 3: Functionalization (Benzylation & Esterification)[1]

With the quaternary center established, the final steps attach the benzyl group and the methyl ester. The order of operations is flexible, but esterification followed by reductive alkylation is often cleaner to avoid side reactions on the free acid.

Step 3.1: Methyl Ester Formation
  • Reagents: Thionyl Chloride (SOCl

    
    ), Methanol (MeOH).
    
  • Protocol:

    • Suspend (2R)-2-methylazetidine-2-carboxylic acid in dry MeOH at 0°C.

    • Add SOCl

      
       dropwise (exothermic).
      
    • Reflux for 2 hours.

    • Concentrate in vacuo to yield the methyl ester hydrochloride.

Step 3.2: N-Benzylation[1]
  • Reagents: Benzaldehyde, Sodium Triacetoxyborohydride (STAB), DCM/AcOH.

  • Protocol:

    • Dissolve the amino ester in DCM.

    • Add 1.1 eq Benzaldehyde and 1.5 eq STAB.

    • Stir at RT for 12 hours.

    • Workup: Basic wash (NaHCO

      
      ) to remove acetic acid and liberate the free base.
      
  • Alternative (Direct Alkylation): Benzyl bromide + K

    
    CO
    
    
    
    in DMF. (Note: Reductive amination is generally preferred to avoid over-alkylation to the quaternary ammonium salt).

Quantitative Data Summary

StepTransformationReagentsTypical Yieldee% / dr
1 ResolutionL-Tyr-NHNH

35%>98% ee
2 SRS ProtectionPivalaldehyde85%>20:1 dr
3 AlkylationLiHMDS / MeI90%Single Diastereomer
4 Hydrolysis6N HCl95%Retention
5 EsterificationSOCl

/ MeOH
92%N/A
6 BenzylationPhCHO / STAB88%N/A
Total Overall Synthesis -- ~20-25% >98% ee

Critical Safety & Quality Control

  • Ring Strain: Azetidines are strained.[1] Avoid strong Lewis acids or excessive heat during the workup of the free base, as polymerization can occur.

  • Enolate Stability: The lithium enolate of the oxazolidinone is stable at -78°C. Warming above -40°C before alkylation can lead to decomposition.

  • Analytical Check: Use Chiral HPLC (e.g., Chiralpak AD-H column) to verify the enantiomeric excess of the final ester. The quaternary center is prone to slow racemization if exposed to strong base for extended periods.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle."[2] Angewandte Chemie International Edition, 1996, 35(23-24), 2708–2748. Link

  • Couty, F., et al. "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid."[3] The Journal of Organic Chemistry, 2005, 70(22), 9028–9031.[3] Link

  • Seebach, D., et al. "On the selectivity of the alkylation of derivatives of 4-oxo-proline and of azetidine-2-carboxylic acid." Helvetica Chimica Acta, 1986.
  • Rodebaugh, R. M., & Cromwell, N. H. "Resolution of DL-azetidine-2-carboxylic acid." Journal of Heterocyclic Chemistry, 1969, 6(3), 435.[4] Link

Sources

Technical Guide: (2S)-1-benzyl-2-methylazetidine-2-carboxylate

[1]

Executive Summary & Molecule Identity

(2S)-1-benzyl-2-methylazetidine-2-carboxylate (often available as the methyl ester, CAS 1384745-48-5) is a conformationally restricted

1

1


-turns

-helices
1
Chemical Identity Table
PropertySpecification
IUPAC Name Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate
Common Name

-Benzyl-

-methyl-Aze methyl ester
CAS Number 1384745-48-5 (Methyl ester)
Molecular Formula

Molecular Weight 219.28 g/mol
Chirality (2S) - Corresponds to L-amino acid configuration
Structural Class Quaternary

-amino acid; Azetidine heterocycle

Structural Analysis & Conformational Utility

The core value of this molecule lies in its ability to "lock" peptide conformations. The four-membered azetidine ring is inherently puckered, but the addition of the 2-methyl group (quaternary center) introduces significant steric strain that prevents the adoption of canonical

1
Mechanism of Action: The -Turn Promoter

In standard peptides, Proline allows for a range of

1



1
  • 
    -Turn Induction:  The scaffold stabilizes a 7-membered hydrogen-bonded ring (inverse 
    
    
    -turn) between the
    
    
    and
    
    
    .[1]
  • Metabolic Stability: The quaternary center eliminates the

    
    -proton, rendering the residue completely resistant to racemization and proteolytic cleavage by standard proteases.
    
Diagram: Conformational Locking Mechanism

ConformationLockFigure 1: Structural evolution from Proline to the quaternary (2S)-2-Methyl-Aze scaffold.ProlineL-Proline(Flexible Ring Pucker)AzeL-Azetidine-2-COOH(Rigid Ring)Proline->Aze Ring Contraction AlphaMeAze(2S)-2-Methyl-Aze(Quaternary Center)Aze->AlphaMeAze α-Methylation Effect1Restricted Phi (φ) Angle(~ -60°)AlphaMeAze->Effect1Effect2Steric Clash (Methyl vs Carbonyl)AlphaMeAze->Effect2ResultInduction of γ-Turns& 3_10 HelicesEffect1->ResultEffect2->Result

[1]

Synthesis Protocol (Advanced Asymmetric Route)

The synthesis of the quaternary (2S)-2-methyl variant is significantly more challenging than the non-methylated parent due to the difficulty of generating a quaternary center on a strained ring.[1] The most authoritative protocol (adapted from Couty et al., Tetrahedron: Asymmetry 2012) utilizes an


-borane activation strategy

1
Phase 1: Precursor Assembly

Starting Material: (S)-1-phenylethylamine (Chiral Auxiliary) or ready-made Azetidine-2-carbonitrile.[1]

  • Ring Formation: Cyclization of

    
    -halo-butyronitriles or equivalent amino-alcohol derivatives to form the azetidine ring.[1]
    
  • Protection: The nitrogen is protected with a benzyl group (or the chiral auxiliary acts as the benzyl group).

Phase 2: N-Borane Activation & Quaternary Center Formation

This is the critical step.[1] Direct alkylation of azetidines is difficult due to ring opening. Complexation with


1

Protocol:

  • Complexation: Dissolve (2S)-1-benzylazetidine-2-carbonitrile (1.0 eq) in dry THF. Add

    
     (1.1 eq) at 0°C. Stir for 1h to form the stable 
    
    
    -borane complex.
  • Lithiation (Cold Bath): Cool the complex to -78°C. Add LDA (Lithium Diisopropylamide, 1.2 eq) dropwise. The

    
    -borane group prevents N-alkylation and directs deprotonation to the 
    
    
    -carbon.[1]
  • Methylation: Add Methyl Iodide (MeI, 1.5 eq) slowly at -78°C.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 4 hours. The steric bulk of the chiral auxiliary (if present) or the inherent ring geometry directs the methyl group to the specific face, yielding the quaternary center.

Phase 3: Decomplexation & Esterification[1]
  • Decomplexation: Treat the methylated borane complex with DABCO (1.5 eq) in refluxing toluene or ethanol to remove the

    
     group.
    
  • Hydrolysis/Esterification: Convert the nitrile to the methyl ester using

    
     (Pinner reaction conditions) to yield Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate .
    
Diagram: Synthesis Workflow

SynthesisRouteFigure 2: Asymmetric synthesis of the quaternary azetidine scaffold via N-borane activation.StartStart: (S)-1-Phenylethylamine+ 1,3-Dihalopropane deriv.RingCloseCyclization toN-Benzyl-Azetidine-2-CNStart->RingCloseBoraneN-Borane Complexation(BH3·THF)RingClose->Borane Activation Lithiationα-Deprotonation(LDA, -78°C)Borane->LithiationMethylationElectrophilic Trap(Methyl Iodide)Lithiation->Methylation Quaternary Center Formation DecomplexDecomplexation(DABCO)Methylation->DecomplexFinalProduct:(2S)-1-Benzyl-2-Methyl-Aze-COOMeDecomplex->Final Pinner Reaction

[1]

Applications in Drug Discovery[4][5]

Peptidomimetics (Turn Inducers)

Researchers use this scaffold to replace Proline in bioactive peptides (e.g., bradykinin antagonists, opioid peptides) to "freeze" the bioactive conformation.

  • Protocol: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) cannot be used directly with the benzyl ester.[1]

  • Deprotection: The benzyl group must be removed (hydrogenolysis:

    
    ) to yield the free amine for peptide coupling.
    
  • Coupling: Due to the steric bulk of the

    
    -methyl group, coupling to the N-terminus of this residue requires high-efficiency reagents like HATU  or PyBOP  with extended reaction times.[1]
    
Metabolic Stability Enhancement

Incorporating (2S)-2-methyl-Aze into a peptide sequence typically increases the plasma half-life by blocking peptidases that require an

1

References

  • Drouillat, B., Wright, K., Marrot, J., & Couty, F. (2012).[2][3][4] Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a

    
    -turn promoter.[1][2][5][4] Tetrahedron: Asymmetry, 23(9), 690-696.[1][3][6] [1][3]
    
  • Couty, F., et al. (2013).[2] 2-Cyanoazetidines and Azetidinium Ions: Scaffolds for Molecular Diversity.[1][2] European Journal of Organic Chemistry, 2013(10), 2027–2038. [1]

  • Sigma-Aldrich. Product Specification: Methyl (2S)-1-benzyl-2-methylazetidine-2-carboxylate (CAS 1384745-48-5).[1][7]

  • Seebach, D., et al. (1996). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Angewandte Chemie International Edition, 35(23‐24), 2708-2748.

The Quaternary Azetidine: A Technical Guide to 2,2-Disubstituted Azetidine Esters

Author: BenchChem Technical Support Team. Date: February 2026


-Quaternary Azetidine Scaffolds

Executive Summary

The 2,2-disubstituted azetidine ester represents a critical scaffold in modern medicinal chemistry, serving as a conformationally constrained, metabolically stable bioisostere of proline and gem-dimethyl amino acids. Unlike their monosubstituted counterparts, these


-quaternary heterocycles completely block 

-proton abstraction, eliminating racemization pathways and significantly retarding oxidative metabolism.

This guide provides a technical deep-dive into the foundational research governing these scaffolds. It moves beyond basic definitions to explore the steric and electronic imperatives of their synthesis, specifically focusing on the challenges of forming quaternary centers on strained four-membered rings.

Structural & Pharmacological Significance[1][2][3]

The Gem-Disubstituent Effect & Ring Strain

The introduction of a quaternary center at the C2 position of the azetidine ring imposes severe conformational restrictions. While the parent azetidine ring is puckered (butterfly conformation) with an energy barrier of ~1.3 kcal/mol, 2,2-disubstitution locks the ring geometry, forcing substituents into specific axial/equatorial orientations to minimize 1,2-torsional strain.

Key Pharmacological Advantages:

  • Metabolic Blockade: The absence of an

    
    -hydrogen prevents degradation by transaminases and racemases.
    
  • Peptidomimetic Control: When incorporated into peptides, these scaffolds constrain the

    
     (phi) dihedral angle to a narrow range (typically 
    
    
    
    ), strongly inducing
    
    
    -turn or helical secondary structures.
  • Lipophilicity Modulation: The bulk of the quaternary group lowers the dielectric requirement for solvation, often improving blood-brain barrier (BBB) permeability compared to acyclic analogs.

Comparative Data: Azetidine vs. Proline vs. Acyclic Analogs
PropertyL-ProlineAib (Acyclic)2-Substituted Azetidine2,2-Disubstituted Azetidine
Ring Size 5-memberedAcyclic4-membered4-membered
Ring Strain ~6 kcal/molN/A~26 kcal/mol>28 kcal/mol

-H Acidity
ModerateNoneHighNone (Blocked)
Conformation EnvelopeHelical (3_10)PuckeredLocked Pucker
Metabolic Stability Low (Oxidation)HighModerateHigh

Synthetic Challenges & Strategic Disconnections

Synthesizing 2,2-disubstituted azetidines is non-trivial due to the Thorpe-Ingold effect competing with high ring strain. Standard


-alkylation of azetidine-2-carboxylates is frequently plagued by ring-opening elimination (beta-elimination) due to the basic conditions required to generate the enolate.

Therefore, foundational research prioritizes "Quaternary First" strategies, where the quaternary center is established on an acyclic precursor before ring closure.

Retrosynthetic Analysis (DOT Visualization)

Retrosynthesis Target 2,2-Disubstituted Azetidine Ester (Target Scaffold) Precursor1 Acyclic u03b3-Halo-u03b1-Amino Ester (Key Intermediate) Precursor1->Target Cyclization (Base) Precursor2 Schiff Base / Malonate (Quaternary Center Source) Precursor2->Precursor1 Functionalization Strategy1 Strategy A: Intramolecular Nucleophilic Substitution (4-exo-tet) Strategy1->Target Preferred Route Strategy2 Strategy B: Ring Expansion of Aziridines (Strain Release) Strategy2->Target Alternative Route

Figure 1: Retrosynthetic disconnections for quaternary azetidines. Strategy A is generally preferred for modularity.

Experimental Protocol: Intramolecular Cyclization

The following protocol describes the foundational method for synthesizing a generic benzyl 1-(tert-butyl)-2-methylazetidine-2-carboxylate via the cyclization of a


-halo amine. This method is selected for its robustness against racemization and ring opening.
Reagents & Equipment
  • Substrate:

    
    -Chloro-
    
    
    
    -amino ester derivative (prepared via alkylation of Schiff base).
  • Base: Lithium Hexamethyldisilazide (LiHMDS) or Sodium Hydride (NaH).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology

Phase 1: Precursor Assembly (Quaternary Center Formation)

  • Enolate Formation: Cool a solution of the

    
    -protected amino ester (e.g., 
    
    
    
    -Boc-Alanine ester) in THF to -78°C. Add LiHMDS (1.1 equiv) dropwise.
  • Alkylation: Add 1-bromo-2-chloroethane (or equivalent electrophile) slowly. The temperature must remain below -60°C to prevent decomposition.

  • Quenching: Warm to 0°C and quench with saturated NH

    
    Cl. Extract and purify the acyclic 
    
    
    
    -chloro-
    
    
    -amino ester.

Phase 2: Cyclization (The Critical Step) Rationale: This step relies on the internal nucleophilicity of the nitrogen attacking the


-carbon. The high dilution principle is often used to favor intramolecular cyclization over intermolecular polymerization.
  • Preparation: Dissolve the purified acyclic precursor (from Phase 1) in dry DMF (0.05 M concentration - Note: Dilution is critical).

  • Base Addition: Add Cs

    
    CO
    
    
    
    (2.5 equiv) or NaH (1.2 equiv) at room temperature.
    • Mechanistic Note: Cesium is often preferred due to the "Cesium Effect," where the large cation stabilizes the transition state and improves solubility.

  • Heating: Heat the mixture to 60-80°C. Monitor via TLC/LC-MS for the disappearance of the starting material.

    • Endpoint: The reaction is typically complete within 4-12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Purification: Flash column chromatography on silica gel. 2,2-disubstituted azetidines are often less polar than their acyclic precursors.

Workflow Visualization

Workflow Start Start: N-Protected Amino Ester Step1 1. LiHMDS, -78°C (Enolization) Start->Step1 Step2 2. X-(CH2)2-Cl (Alkylation) Step1->Step2 Intermed Intermediate: u03b3-Chloro Ester Step2->Intermed Step3 3. Cs2CO3, DMF (Cyclization) Intermed->Step3 Final Product: 2,2-Disubstituted Azetidine Step3->Final

Figure 2: Synthetic workflow for the construction of the quaternary azetidine core.

Applications in Peptidomimetics

The primary utility of 2,2-disubstituted azetidine esters lies in their ability to nucleate specific secondary structures in peptides.

The "Azetidine Twist"

Research indicates that incorporating this scaffold into a peptide chain induces a local kink. Unlike proline, which typically favors a trans amide bond (but can isomerize to cis), the bulkier 2,2-disubstituted azetidine strongly biases the equilibrium.

  • 
    -Turn Induction:  The constraints often force the backbone into a reverse turn geometry, useful for mimicking the loop regions of proteins (e.g., in antibody-antigen recognition).
    
  • Proteolytic Stability: The steric bulk protects the adjacent amide bonds from enzymatic hydrolysis by proteases like chymotrypsin.

Case Study: GPCR Ligands

In the development of ligands for G-protein coupled receptors (GPCRs), replacing a flexible gem-dimethyl segment with a 2,2-disubstituted azetidine ring has been shown to improve potency by reducing the entropic penalty of binding. The pre-organized structure mimics the bioactive conformation of the ligand.

References

  • Couty, F., et al. (2016).[1] N-Arylazetidines: Preparation through Anionic Ring Closure. The Journal of Organic Chemistry.

  • Reiners, F., et al. (2020).[2] Stereoselective Access to Azetidine-Based

    
    -Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. 
    
  • Krapcho, A. P. (2006). Synthesis of 2,2-disubstituted azetidines via cyclization. Journal of Organic Chemistry.
  • Scherer, H. J., et al. (2012). Conformational properties of azetidine-2-carboxylic acid containing peptides. Biopolymers.

Sources

Technical Monograph: Spectroscopic Characterization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-benzyl-2-methylazetidine-2-carboxylate represents a critical scaffold in the design of conformationally restricted peptidomimetics. As an


-methylated analogue of azetidine-2-carboxylic acid (Aze), it introduces a quaternary chiral center that severely restricts rotation around the 

(phi) torsion angle in peptide backbones. This structural rigidity makes it a high-value target for drug development, particularly in the synthesis of protease inhibitors and stable foldamers.

This guide provides a definitive technical analysis of the spectroscopic signatures required to validate this molecule. Unlike its non-methylated parent, the C2-methyl derivative presents unique NMR challenges due to the quaternary center and the steric crowding of the


-benzyl group.

Structural Context & Synthetic Origins[1][2][3]

To accurately interpret spectroscopic data, one must understand the synthetic origin of the sample. The quaternary center at C2 is typically installed via one of two pathways, each leaving distinct impurity "fingerprints" in the spectra.

Synthetic Pathways

The most robust synthesis often involves the intramolecular cyclization of


-halo amines or the alkylation of azetidine precursors.

SynthesisWorkflow Precursor N-Benzyl-N-(3-chloro-propyl) -alanine methyl ester Cyclization Intramolecular Cyclization (LiHMDS/THF, -78°C) Precursor->Cyclization Nucleophilic Subst. Impurity2 Impurity: Elimination (Allyl species) Precursor->Impurity2 Side Reaction Product Methyl 1-benzyl-2-methyl azetidine-2-carboxylate Cyclization->Product Yield ~60-80% Impurity1 Impurity: Hydrolysis (Free Acid) Product->Impurity1 H2O/H+

Figure 1: Primary synthetic pathway via intramolecular nucleophilic substitution, highlighting potential impurities that may appear in spectroscopic analysis.

Spectroscopic Characterization

The following data summarizes the characteristic signals expected for the title compound. Note that chemical shifts (


) are solvent-dependent; values below are standardized for 

at 298 K.
Nuclear Magnetic Resonance (NMR)

The defining feature of this molecule is the absence of the C2-methine proton and the appearance of a sharp singlet for the C2-methyl group. This distinguishes it from the common analog, methyl 1-benzylazetidine-2-carboxylate.

Table 1:

NMR Data (400 MHz,

)
PositionTypeShift (

ppm)
MultiplicityIntegrationDiagnostic Notes
Ar-H Aromatic7.20 – 7.40Multiplet5HPhenyl ring protons; often overlapping.
N-CH₂-Ph Benzylic3.65 & 3.82AB System (

Hz)
2HDiastereotopic due to the chiral center at C2.
COOCH₃ Ester3.72Singlet3HSharp singlet; distinct from benzyl signals.
C4-H Ring3.15 – 3.30Multiplet2HDeshielded by proximity to Nitrogen.
C3-H Ring2.10 – 2.35Multiplet2HComplex splitting due to ring puckering.
C2-CH₃ Methyl1.55Singlet3HKey Identifier. High field singlet.
Table 2:

NMR Data (100 MHz,

)
Carbon TypeShift (

ppm)
Assignment
Carbonyl 174.5Ester

Aromatic (Ipso) 138.2Phenyl C1
Aromatic 128.8, 128.2, 127.1Phenyl C2-C6
Quaternary 68.5C2 (Ring Carbon)
Benzylic 60.1N-

H₂-Ph
Ring CH₂ 52.8C4 (Next to N)
Ester Methyl 52.1O-

H₃
Ring CH₂ 29.5C3 (Beta to N)
C2-Methyl 21.4C2-

H₃
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion

    
    : 
    
    
    
  • Key Fragmentation:

    • Loss of

      
       (
      
      
      
      ): Common in
      
      
      -amino esters.
    • Tropylium ion (

      
       91): Characteristic of the benzyl group.
      

Visualization of NMR Logic

The following diagram illustrates the logical flow for assigning the NMR signals, specifically differentiating between the diastereotopic benzyl protons and the ring protons.

NMR_Logic Molecule Target: Methyl 1-benzyl-2-methyl azetidine-2-carboxylate ChiralCenter C2 Quaternary Center (Chiral) Molecule->ChiralCenter BenzylProtons Benzylic Protons (N-CH2-Ph) Diastereotopic ChiralCenter->BenzylProtons Induces Magnetic Non-equivalence RingProtons Ring Protons (C3/C4) Rigid Conformation ChiralCenter->RingProtons Locks Conformation Signal_AB AB Quartet / Doublets ~3.6 - 3.8 ppm BenzylProtons->Signal_AB Signal_Complex Complex Multiplets Broadening due to N-inversion RingProtons->Signal_Complex

Figure 2: Logic map for NMR assignment. The chirality at C2 renders the benzylic protons magnetically non-equivalent, resulting in a characteristic AB system rather than a singlet.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to.

Sample Preparation for NMR
  • Solvent Selection: Use

    
     (99.8% D) neutralized with basic alumina or silver foil. Azetidines are basic; acidic impurities in chloroform (HCl) can protonate the nitrogen, causing significant chemical shift variations and line broadening.
    
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

  • Temperature: Acquire spectra at 298 K. If line broadening is observed (due to slow nitrogen inversion), elevate temperature to 313 K to sharpen signals.

Quality Control Check

Before full characterization, verify the absence of the hydrolysis product (Free acid).

  • Check: Look for a broad singlet

    
     ppm (COOH).
    
  • Check: Verify the integration of the Methyl Ester singlet (3.72 ppm) is exactly 3H relative to the Benzyl group (5H). A ratio mismatch indicates partial hydrolysis.

References

  • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link

  • Dhavale, D. D., et al. (2005). "Synthesis of Azetidine-2-carboxylic Acid Derivatives." Journal of Organic Chemistry. Link

  • ChemScene. (2023). "Product Data: Methyl 1-benzyl-2-methylazetidine-2-carboxylate." Chemical Database. Link

  • Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link

Introduction to Azetidines as Building Blocks in Synthesis

[1]

Executive Summary

Azetidines—saturated four-membered nitrogen heterocycles—have transitioned from academic curiosities to privileged scaffolds in modern drug discovery.[1][2][3] Historically overshadowed by their three-membered (aziridine) and five-membered (pyrrolidine) counterparts, azetidines offer a unique "Goldilocks" zone of physicochemical properties. They possess sufficient ring strain (~25 kcal/mol) to drive unique reactivity yet retain enough stability for metabolic endurance.

For the medicinal chemist, azetidines serve two primary strategic functions:

  • Bioisosterism: They act as conformationally rigid replacements for gem-dimethyl groups or morpholine rings, often lowering lipophilicity (LogD) while maintaining or enhancing potency.

  • Vector Control: The distinct bond angles of the four-membered ring (approx. 90°) provide novel exit vectors for substituents, allowing precise positioning of pharmacophores in enzyme active sites where larger rings might clash sterically.

Part 1: Physicochemical Profile & Mechanistic Causality

To effectively utilize azetidines, one must understand how their electronic structure differs from homologous aliphatic amines.

Comparative Physicochemical Properties

Azetidines exhibit a counter-intuitive basicity profile driven by hybridization effects.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)
Ring Strain (kcal/mol) ~25.4~6.2~0 (Chair)
Basicity (pKa of conjugate acid) ~11.3~11.3~11.2
Hybridization (C-N bonds) High s-characterMixedHigh p-character (sp³)
Lone Pair Character High p-character sp³-likesp³-like
Lipophilicity (LogP) LowModerateHigh
The Hybridization-Basicity Paradox

A common misconception is that ring strain reduces basicity. In reality, azetidine is often more basic than piperidine.

  • Mechanism: To accommodate the strained ~90° bond angles, the nitrogen atom rehybridizes to increase the s-character in the C-N

    
    -bonds (s-orbitals allow for tighter angles).
    
  • Consequence: By conservation of orbital character, the lone pair orbital gains significant p-character . Since p-orbitals are higher in energy and extend further from the nucleus than sp³ orbitals, the lone pair is more accessible for protonation, maintaining high basicity despite the strain.

Part 2: Strategic Synthesis Methodologies

While classical methods rely on the cyclization of

Protocol A: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

This method represents the state-of-the-art for generating 3-substituted azetidines with high stereocontrol. It exploits the relief of the massive strain energy in the bicyclic ABB system to drive C-C bond formation.

Mechanism: The reaction proceeds via the lithiation of the bridgehead carbon (C3) of the ABB, followed by trapping with an electrophile (e.g., a boronic ester).[3] The resulting "ate" complex undergoes a 1,2-migration upon N-protonation, cleaving the central C-N bond to release strain and forming the azetidine core.[3][4]

ABB_MechanismABB1-Azabicyclo[1.1.0]butane(Substrate)ABB_LiLithiation (s-BuLi)C3-Li SpeciesABB->ABB_LiDeprotonationBoronateBoronate 'Ate' Complex(Trapping with R-Bpin)ABB_Li->Boronate+ Electrophile (R-Bpin)Migration1,2-Migration(Strain Release)Boronate->Migration+ Electrophile ActivationAzetidine3-Substituted Azetidine(Final Product)Migration->AzetidineC-N Bond Cleavage

Figure 1: Mechanistic flow of strain-release functionalization converting ABBs to azetidines.

Experimental Protocol: Synthesis of 3-Arylazetidines via ABB

Adapted from Aggarwal et al. (2019)

Reagents:

  • 1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., N-Boc-3-iodoazetidine converted in situ or pre-formed sulfonyl-ABB).

  • Organolithium reagent (s-BuLi or t-BuLi).

  • Aryl boronic ester (Electrophile).

  • Solvent: Dry THF or Et₂O.

Step-by-Step Procedure:

  • Generation of ABB-Li: In a flame-dried Schlenk flask under Argon, dissolve the ABB (1.0 equiv) in anhydrous Et₂O. Cool to –78 °C. Add s-BuLi (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to ensure complete lithiation of the C3 position.

  • Electrophile Trapping: Add the aryl boronic ester (1.2 equiv) dropwise as a solution in Et₂O. Stir at –78 °C for 1 hour. The solution typically turns from yellow to colorless as the "ate" complex forms.

  • Strain-Release Migration: Warm the mixture to 0 °C. Add a solution of NBS (N-bromosuccinimide) or simple electrophilic halogen source (oxidative migration) OR treat with mild acid (protodeboronation migration depending on specific variant). For the standard homologation: Add MeOH/acetic acid to trigger the 1,2-migration via protonation of the nitrogen.

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[5] Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically DCM/MeOH gradients) yields the 3-substituted azetidine.

Critical Control Point: The temperature must be strictly maintained at –78 °C during lithiation. ABB-Li species are unstable and can decompose (polymerize) if warmed before electrophile trapping.

Part 3: Applications in Drug Discovery[1][2][7]

Case Study 1: Baricitinib (Olumiant)

Therapeutic Area: Rheumatoid Arthritis (JAK1/2 Inhibitor).[6] Role of Azetidine: Baricitinib features an azetidine-3-sulfonamide moiety.

  • Structural Logic: The azetidine ring acts as a rigid linker connecting the ethylsulfonyl group to the pyrazole core.

  • Benefit: Unlike a flexible ethyl chain, the azetidine ring locks the sulfonamide into a specific vector, optimizing hydrogen bonding interactions within the JAK active site while minimizing the entropic penalty of binding.

  • Synthesis Insight: Industrially, this is often synthesized via the Horner-Wadsworth-Emmons reaction of N-Boc-3-azetidinone, demonstrating the utility of the ketone functionality at C3.

Case Study 2: Cobimetinib (Cotellic)

Therapeutic Area: Melanoma (MEK Inhibitor).[7] Role of Azetidine: Cobimetinib contains a complex 3-hydroxy-3-(piperidin-2-yl)azetidine spiro-like system.

  • Structural Logic: The azetidine ring projects the primary amine into the catalytic loop of the MEK kinase.

  • Benefit: Crystallographic data reveals that the conformational constraint of the azetidine is critical for positioning the amine to form a high-energy hydrogen bond with Asp190. A larger ring (pyrrolidine) would clash sterically or misalign this interaction, resulting in a loss of potency.

References

  • Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes. Fawcett, A., et al. (2019).[3][4] Strain-Release-Driven Homologation of Boronic Esters.

  • Physicochemical Properties of Azetidines. Sirenko, B., et al. (2021).[1][2][4] Recent Advances in the Synthesis and Reactivity of Azetidines. [8]

  • Baricitinib Synthesis and Structure. Belema, M., et al. (2016). Discovery of Baricitinib.

  • Cobimetinib Mechanism and Binding. Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib.

  • Basicity of Cyclic Amines. Mora, J. R., et al. (2007). Ring Strain and Basicity of Cyclic Amines.

Methodological & Application

Application Note: Methyl 1-benzyl-2-methylazetidine-2-carboxylate in PROTAC Development

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) has shifted from first-generation flexible linkers (e.g., PEGs) to rigid, conformationally defined motifs. This transition aims to optimize Ternary Complex (TC) stability, improve oral bioavailability, and enhance metabolic stability. Methyl 1-benzyl-2-methylazetidine-2-carboxylate serves as a critical, high-value building block in this domain.[1] As an


-methylated azetidine amino acid precursor, it offers a unique combination of conformational rigidity  (reducing the entropic penalty of binding) and metabolic resistance  (via the quaternary 

-carbon).[1] This guide details the rationale, synthetic protocols, and application strategies for integrating this scaffold into next-generation PROTAC linkers.

Scientific Rationale & Compound Profile

The "Rigidity" Imperative in PROTACs

Early PROTACs utilized long polyethylene glycol (PEG) chains. While effective for solubility, these flexible linkers often suffer from high entropic penalties upon TC formation and poor membrane permeability.

  • The Azetidine Solution: The 4-membered azetidine ring restricts the conformational space of the linker, pre-organizing the molecule for binding. This "entropic lock" can significantly boost degradation potency (DC

    
    ) even with weaker binary affinities.
    
  • The

    
    -Methyl Advantage:  The specific presence of the 2-methyl group at the quaternary center prevents racemization during synthesis and sterically hinders proteolytic cleavage, a common failure mode for peptide-based linkers in vivo.[1]
    
Compound Specifications
PropertyDetail
Chemical Name Methyl 1-benzyl-2-methylazetidine-2-carboxylate
CAS Number 1384745-48-5 (S-isomer) / 681456-87-1 (Racemic)
Molecular Weight 219.28 g/mol
Functional Role Rigid Linker Scaffold / Proline Bioisostere
Key Features Orthogonal protection (Benzyl/Methyl Ester), Quaternary

-carbon

Strategic Application Protocols

The primary application of this compound is the synthesis of Rigid Linker Modules . The workflow involves orthogonal deprotection to expose the amine (N-terminus) and carboxylate (C-terminus) for sequential attachment to the E3 ligase ligand and the Protein of Interest (POI) ligand.[1]

Workflow Visualization

The following diagram illustrates the processing of the building block into a functional PROTAC linker.

SynthesisWorkflow cluster_rationale Design Rationale Start Methyl 1-benzyl-2-methyl azetidine-2-carboxylate (Starting Material) Step1 Step 1: N-Deprotection (Benzyl Removal) Start->Step1 Pd/C, H2 or ACE-Cl Inter1 Intermediate A: Free Secondary Amine Step1->Inter1 Step2 Step 2: N-Capping (Linker Extension/Ligand A) Inter1->Step2 Amide Coupling (HATU/DIPEA) Step3 Step 3: Ester Hydrolysis (Methyl Ester Removal) Step2->Step3 LiOH, THF/H2O Final Active PROTAC Linker Ready for Ligand B Coupling Step3->Final Rationale The Benzyl group protects the amine during storage. The Methyl Ester protects the acid during N-functionalization.

Caption: Orthogonal deprotection strategy allowing sequential functionalization of the N- and C-termini.

Detailed Experimental Protocols
Protocol A: N-Debenzylation (benzyl cleavage)

Objective: Remove the benzyl protecting group to free the azetidine nitrogen for coupling.

  • Preparation: Dissolve Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq) in MeOH (0.1 M concentration).

  • Catalyst Addition: Add 10 wt% Pd/C (wet support, Degussa type) under an inert atmosphere (Argon/Nitrogen).

  • Hydrogenation: Purge the vessel with H

    
     gas. Stir vigorously under H
    
    
    
    atmosphere (balloon pressure or 1-3 atm) at Room Temperature (RT) for 4–12 hours.
    • Monitoring: Monitor via TLC or LC-MS for disappearance of the starting material (m/z 220 -> 130).[1]

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo. The resulting secondary amine is often volatile or unstable; proceed immediately to the coupling step or convert to an HCl salt (using 4M HCl in Dioxane) for storage.

Protocol B: Amide Coupling (N-Functionalization)

Objective: Attach the first segment of the linker or the E3 Ligase Ligand to the azetidine nitrogen.

  • Activation: To a solution of the Carboxylic Acid Partner (1.0 eq) in dry DMF, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the acid.

  • Coupling: Add the debenzylated azetidine amine (from Protocol A, 1.0–1.2 eq).

  • Reaction: Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
    , water, and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate.
  • Purification: Purify via Flash Column Chromatography (SiO

    
    , Hexane/EtOAc gradient).
    
Protocol C: Ester Hydrolysis (C-Deprotection)

Objective: Expose the carboxylic acid for the final PROTAC assembly.

  • Dissolution: Dissolve the N-functionalized intermediate in THF/MeOH/H

    
    O (3:1:1 ratio).
    
  • Base Hydrolysis: Add LiOH·H

    
    O (2.0–3.0 eq).
    
  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS for hydrolysis of the methyl ester.[1]

  • Workup: Acidify carefully to pH ~3–4 using 1N HCl. Extract with EtOAc (x3).

    • Note: Azetidine amino acids are zwitterionic and water-soluble.[1] If the product is highly polar, use lyophilization directly after neutralization or extract with n-Butanol.[1]

Application Logic: Ternary Complex Formation

The inclusion of the 2-methylazetidine moiety fundamentally alters the thermodynamics of the ternary complex.

Mechanism of Action Diagram

TernaryComplex cluster_PROTAC Rigidified PROTAC POI Target Protein (POI) LigandA Ligand A POI->LigandA Binding Complex Stable Ternary Complex (Low Entropy Penalty) POI->Complex E3 E3 Ligase (e.g., VHL/CRBN) LigandB Ligand B E3->LigandB Binding E3->Complex Linker 2-Methylazetidine Linker Core LigandA->Linker Linker->LigandB Linker->Complex Restricted Conformation

Caption: The rigid azetidine core minimizes entropic loss during the formation of the POI-PROTAC-E3 complex.

Comparative Analysis: Flexible vs. Rigid
FeaturePEG Linkers (Flexible)Azetidine Linkers (Rigid)
Conformational Freedom High (Floppy)Low (Constrained)
Entropic Penalty (

)
High (Unfavorable)Low (Favorable)
Permeability Low (High PSA)Improved (Compact/Lipophilic)
Metabolic Stability Low (Oxidative cleavage)High (Steric hindrance)
Synthesis Complexity LowModerate (Requires chiral building blocks)

References

  • Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine.[2] Cell Chemical Biology. Link

  • Farnaby, W., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. Link

    • Context: Demonstrates the use of rigid linkers (piperazines/benzyl)
  • Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective reaction with proline for the design of novel peptidomimetics. Journal of Organic Chemistry. Link

    • Context: Discusses the synthesis and utility of constrained proline analogs (like azetidines) in medicinal chemistry.
  • Zagidullin, A., et al. (2023). Novel approaches for the rational design of PROTAC linkers. ResearchGate. Link

    • Context: Reviews the shift towards rigid linkers and the optimiz
  • Bostrom, J., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link

    • Context: Provides foundational knowledge on small saturated heterocycles (azetidines/oxetanes) as stable, polar, rigid scaffolds.

Sources

Application Note: Optimized Strategies for the N-Debenzylation of Sterically Hindered Azetidine Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The removal of the benzyl (


-Bn) protecting group from Methyl 1-benzyl-2-methylazetidine-2-carboxylate  presents a unique synthetic challenge due to the "Quaternary Hurdle"—the steric congestion at the 

-carbon (C2) caused by the geminal methyl and carboxylate groups. While standard catalytic hydrogenolysis (

, Pd/C) is often effective for secondary amines, it frequently stalls or requires forcing conditions for this substrate, risking azetidine ring opening or ester hydrolysis.

This guide details two field-proven protocols optimized for this specific sterically hindered scaffold:

  • Pearlman’s Catalyst Hydrogenolysis: The preferred method for scalability and atom economy.

  • ACE-Cl Mediated Cleavage: A robust chemical alternative for substrates resistant to hydrogenation or lacking specialized high-pressure equipment.

Structural Analysis & Challenges

The target molecule contains an azetidine ring, a four-membered nitrogen heterocycle with significant ring strain (~26 kcal/mol). Unlike pyrrolidines, azetidines are susceptible to ring-opening nucleophilic attacks under strong Lewis acidic conditions.

The Quaternary Hurdle

The C2 position is fully substituted (quaternary). The bulky methyl and ester groups create a "steric wall" that impedes the approach of the nitrogen lone pair to the surface of heterogeneous catalysts.

  • Consequence: Standard 10% Pd/C often exhibits sluggish kinetics.

  • Solution: Use of Pearlman’s Catalyst (

    
    ), which offers a higher active surface area and is more electron-deficient, facilitating coordination with hindered amines.
    
Chemical Stability[1]
  • Ester Sensitivity: The methyl ester is susceptible to hydrolysis under strong aqueous acidic or basic conditions. Protocols must remain anhydrous or near-neutral.

  • Ring Strain: Avoid high temperatures (>60°C) combined with strong acids to prevent ring scission to acyclic amines.

Protocol A: Catalytic Hydrogenolysis (Preferred)

This method utilizes Palladium Hydroxide on Carbon (Pearlman's Catalyst). It is the cleanest method, generating toluene as the only organic byproduct.

Mechanism & Rationale

The reaction proceeds via adsorption of the amine onto the catalyst surface, oxidative addition of hydrogen, and hydrogenolysis of the C-N bond.

  • Why

    
    ?:  The hydrated oxide form is more active for 
    
    
    
    -debenzylation of hindered amines than standard Pd/C.
  • Role of Acid: A stoichiometric amount of acid (Acetic Acid or HCl) protonates the product amine, preventing it from poisoning the catalyst surface.

Materials
  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)

  • Catalyst: 20 wt%

    
     on Carbon (wet, Degussa type or similar) (0.1 - 0.2 equiv by mass of metal)
    
  • Solvent: Methanol (HPLC Grade)

  • Additive: Glacial Acetic Acid (1.05 equiv)

  • Gas: Hydrogen (

    
    ) - Balloon or Parr Shaker
    
Step-by-Step Procedure
  • Preparation: In a hydrogenation vessel (Parr bottle or round-bottom flask), dissolve the substrate in Methanol (0.1 M concentration).

  • Additive: Add Glacial Acetic Acid (1.05 equiv). Note: Acetic acid is preferred over HCl to minimize the risk of ester hydrolysis or ring opening.

  • Catalyst Addition: Carefully add 20%

    
     (10-20 wt% loading relative to substrate).
    
    • Safety: The catalyst is pyrophoric when dry. Add it wet or under an argon blanket.

  • Hydrogenation:

    • Standard: Purge vessel with

      
       (3x), then 
      
      
      
      (3x). Pressurize to 50 psi (3.5 bar) on a Parr shaker. Shake at Room Temperature (20-25°C) for 6–12 hours.
    • Alternative (Balloon): If high pressure is unavailable, use a double-balloon setup with vigorous stirring, but anticipate reaction times extending to 24–48 hours.

  • Monitoring: Monitor by TLC (stain with Ninhydrin; free amine will stain, starting material may not) or LC-MS. Look for the disappearance of the Benzyl peak (M+90 loss).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with Methanol.

    • Caution: Do not let the filter cake dry out; keep it wet with water/solvent before disposal to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be the acetate salt of Methyl 2-methylazetidine-2-carboxylate.

    • Free Basing (Optional): Dissolve residue in

      
      , wash rapidly with saturated 
      
      
      
      (cold), dry over
      
      
      , and evaporate. Warning: The free amine is volatile and unstable; store as the salt if possible.

Protocol B: ACE-Cl Mediated Debenzylation (Alternative)

When catalytic hydrogenation fails due to catalyst poisoning or extreme steric hindrance, the 1-Chloroethyl Chloroformate (ACE-Cl) method is the industry standard chemical alternative.

Mechanism & Rationale

This is a two-step "one-pot" procedure.

  • Carbamate Formation: ACE-Cl attacks the tertiary amine, cleaving the benzyl group (as benzyl chloride) and forming a 1-chloroethyl carbamate intermediate.

  • Methanolysis: Heating in methanol decomposes the carbamate, releasing the secondary amine hydrochloride,

    
    , and acetaldehyde.
    
Materials
  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (1.2 - 1.5 equiv)

  • Solvent 1: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Solvent 2: Methanol (Dry)

Step-by-Step Procedure
  • Carbamate Formation:

    • Dissolve the substrate in anhydrous DCE (0.2 M) under an inert atmosphere (

      
       or Ar).
      
    • Cool to 0°C in an ice bath.

    • Add ACE-Cl (1.2 equiv) dropwise.

    • Allow to warm to Room Temperature, then heat to Reflux (83°C) for 3–6 hours.

    • Checkpoint: Analyze an aliquot by LC-MS. You should see the intermediate carbamate (M + 106 - 91 approx). The starting material should be consumed.

  • Solvent Swap:

    • Cool the mixture and concentrate to dryness under reduced pressure (rotary evaporator) to remove excess ACE-Cl and Benzyl Chloride byproduct.

  • Methanolysis:

    • Redissolve the crude residue in dry Methanol.

    • Heat to Reflux (65°C) for 1–2 hours. This step decomposes the carbamate.

  • Workup:

    • Concentrate the methanol solution to dryness.

    • The residue is the Hydrochloride salt of Methyl 2-methylazetidine-2-carboxylate.

    • Triturate with diethyl ether to remove non-polar byproducts (benzyl chloride residues).

Visualized Workflows

Comparison of Methodologies

G Start Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate Decision Select Method Start->Decision MethodA Method A: Hydrogenolysis Decision->MethodA Standard / Green MethodB Method B: ACE-Cl Reagent Decision->MethodB If Pd Fails / Sterics CondA Pd(OH)2/C, H2 (50 psi) MeOH, AcOH (1 eq) MethodA->CondA MechA Mechanism: Pd-Surface Adsorption & C-N Cleavage CondA->MechA ResultA Product: Amine Acetate Salt MechA->ResultA CondB 1. ACE-Cl, DCE, Reflux 2. MeOH, Reflux MethodB->CondB MechB Mechanism: Carbamate Intermediate -> Methanolysis CondB->MechB ResultB Product: Amine HCl Salt MechB->ResultB

Caption: Decision matrix for selecting the optimal debenzylation pathway based on equipment availability and steric constraints.

Reaction Mechanism: ACE-Cl Pathway

Mechanism Substrate N-Bn Azetidine Intermed 1-Chloroethyl Carbamate Substrate->Intermed DCE, Reflux (- BnCl) ACE ACE-Cl Reagent ACE->Intermed Product Azetidine-H (HCl Salt) Intermed->Product MeOH, Reflux Byprod Byproducts: Bn-Cl, Acetaldehyde, CO2 Intermed->Byprod MeOH Methanol (Solvolysis) MeOH->Product

Caption: Step-wise mechanism of the ACE-Cl mediated dealkylation, highlighting the critical carbamate intermediate.

Data Summary & Troubleshooting

ParameterProtocol A (Hydrogenolysis)Protocol B (ACE-Cl)
Primary Utility Routine synthesis, Scale-upStubborn/Hindered substrates
Reaction Time 6 - 24 Hours4 - 8 Hours
Atom Economy High (Toluene byproduct)Low (Stoichiometric reagents)
Steric Tolerance Moderate (Requires

)
High (Chemical attack)
Key Risk Incomplete reaction (low pressure)Hydrolysis of ester (if wet)
Product Form Acetate SaltHydrochloride Salt
Troubleshooting Guide
  • Problem: Reaction stalls at 50% conversion (Method A).

    • Cause: Catalyst poisoning by the free amine.

    • Fix: Add another 0.5 eq of Acetic Acid and fresh catalyst. Ensure

      
       pressure is maintained.
      
  • Problem: Ester hydrolysis observed (Method B).

    • Cause: Wet Methanol used in step 2.

    • Fix: Use freshly distilled or molecular-sieve dried Methanol.

  • Problem: Ring Opening.

    • Cause: Temperature too high (>80°C) or acid concentration too high.

    • Fix: Keep temperatures below 60°C for Method A; strictly control reflux times in Method B.

References

  • Pearlman, W. M. (1967). "Noble Metal Hydroxides on Carbon: Nonpyrophoric Dry Catalysts". Tetrahedron Letters, 8(17), 1663–1664. Link

  • Olofson, R. A., et al. (1984). "A New Reagent for the Selective, High-Yield N-Dealkylation of Tertiary Amines: Improved Synthesis of Naltrexone and Nalbuphine". Journal of Organic Chemistry, 49(11), 2081–2082. Link

  • Couturier, M., et al. (2002). "Palladium on Carbon-Catalyzed Hydrogenolysis of Benzyl Groups in the Presence of Basic Nitrogen". Organic Process Research & Development, 6(1), 42–48. Link

  • D'hooghe, M., & De Kimpe, N. (2006). "Synthesis of 2-substituted azetidines". Tetrahedron, 62(3), 513-535. (Review of azetidine stability and synthesis). Link

  • BenchChem. (n.d.). "1-Chloroethyl chloroformate Product Information". BenchChem Technical Data. Link[1]

Sources

Derivatization of the ester group on Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold & The Challenge

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a high-value intermediate in medicinal chemistry, serving as a conformationally constrained,


-disubstituted amino acid scaffold. Unlike standard proline derivatives, this molecule presents two distinct chemical challenges that dictate the success of any derivatization strategy:
  • The Quaternary Center (Steric Hindrance): The C2 position is fully substituted (gem-disubstituted) with a methyl group and the ester.[1] This creates significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.[1] Standard protocols used for linear amino acids or unsubstituted azetidines will often result in incomplete conversion or require forcing conditions.[1]

  • Ring Strain (Azetidine Lability): The 4-membered nitrogen heterocycle possesses significant ring strain (~26 kcal/mol).[1] While the N-benzyl group provides stability, harsh Lewis acids or strong nucleophiles at elevated temperatures can trigger ring-opening polymerization or fragmentation.[1]

This guide outlines three validated protocols to derivatize the ester group while preserving ring integrity: Hydrolysis (to Carboxylic Acid), Reduction (to Primary Alcohol), and Nucleophilic Addition (to Tertiary Alcohol).

Strategic Analysis: Reaction Pathways

The ester group serves as the primary "gateway" functionality.[1] The following decision matrix outlines the available transformations based on the desired downstream application.

ReactionPathways Start Methyl 1-benzyl-2-methyl azetidine-2-carboxylate Acid Carboxylic Acid (Peptide Coupling) Start->Acid LiOH, THF/H2O (Reflux) Alcohol Primary Alcohol (Aldehydes/Ethers) Start->Alcohol LiAlH4, THF (0°C to RT) TertAlcohol Tertiary Alcohol (Grignard Addition) Start->TertAlcohol R-MgBr (Excess) (0°C)

Caption: Divergent synthesis pathways from the parent azetidine ester. Colors indicate distinct chemical spaces accessible via specific reagents.

Protocol A: Hydrolysis to Carboxylic Acid

Target: 1-Benzyl-2-methylazetidine-2-carboxylic acid

The Challenge: Steric Shielding

The


-methyl group hinders the approach of the hydroxide ion.[1] Standard hydrolysis (NaOH/MeOH at RT) is often too slow.[1] We utilize Lithium Hydroxide (LiOH) in a THF/Water mixture at reflux.[1] The smaller radius of the Lithium cation acts as a weak Lewis acid, coordinating to the carbonyl oxygen and activating it for attack.[1]
Materials
  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

  • Reagent: LiOH·H2O (Lithium Hydroxide Monohydrate) (3.0 eq)[1]

  • Solvent: THF (Tetrahydrofuran) / Water (3:1 ratio)[1]

  • Quench: 1N HCl

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of the ester in THF (0.2 M concentration).

  • Activation: Add a solution of LiOH·H2O (3.0 eq) in water.[1] The final solvent ratio should be THF:Water 3:1.[1]

    • Why: A high THF ratio ensures the organic substrate remains in solution, while water is necessary for the hydrolysis mechanism.[1]

  • Reflux: Heat the reaction mixture to a gentle reflux (approx. 66°C) for 12–18 hours.

    • Monitoring: Monitor by TLC or LC-MS.[1] Look for the disappearance of the methyl ester peak (M+14 mass shift to M).[1]

  • Workup (Critical for Zwitterions):

    • Cool to Room Temperature (RT).

    • Carefully adjust pH to ~4–5 using 1N HCl.[1] Do not acidify below pH 3, as this may protonate the azetidine nitrogen fully, making extraction difficult or risking ring opening.

    • Extract with Ethyl Acetate (3x).[1]

    • Dry over Na2SO4 and concentrate.[1]

Senior Scientist Note: If the reaction stalls, switch to Potassium Trimethylsilanolate (KOTMS) in anhydrous THF. This reagent provides a "naked" hydroxide equivalent that is highly nucleophilic but non-basic enough to avoid side reactions, effective for sterically hindered esters [1].

Protocol B: Reduction to Primary Alcohol

Target: (1-Benzyl-2-methylazetidin-2-yl)methanol

The Challenge: Chemoselectivity

We require a reducing agent strong enough to reduce the hindered ester but controlled enough to avoid opening the strained azetidine ring.[1] Lithium Aluminum Hydride (LiAlH4) is the gold standard here.[1] Sodium Borohydride (NaBH4) is generally too weak for esters.[1]

Materials
  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

  • Reagent: LiAlH4 (2.4 M solution in THF) (1.5 eq)

  • Solvent: Anhydrous THF

  • Quench: Fieser Reagents (Water, 15% NaOH)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Reagent Prep: Add anhydrous THF and cool to 0°C. Add LiAlH4 solution (1.5 eq) dropwise.

  • Addition: Dissolve the ester in minimum anhydrous THF. Add this solution dropwise to the LiAlH4 suspension at 0°C.

    • Control: The reaction is exothermic.[1] Maintain temp < 5°C to prevent ring opening.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Fieser Quench (Safety Critical):

    • Cool back to 0°C.

    • For every x grams of LiAlH4 used, add:

      • x mL Water (very slowly)

      • x mL 15% NaOH

      • 3x mL Water

  • Isolation: A white granular precipitate will form.[1] Filter through a Celite pad.[1] The filtrate contains the pure alcohol.[1]

Protocol C: Grignard Addition to Tertiary Alcohol

Target: 2-(1-Benzyl-2-methylazetidin-2-yl)propan-2-ol (Example using MeMgBr)

The Challenge: Double Addition

Esters react with TWO equivalents of Grignard reagent to form a tertiary alcohol. The intermediate ketone is more reactive than the starting ester, making it impossible to stop at the ketone stage using this method.[1][2]

Materials
  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 eq)

  • Reagent: Methylmagnesium Bromide (3.0 M in ether) (3.0 eq)

  • Solvent: Anhydrous Diethyl Ether or THF[1]

Step-by-Step Methodology
  • Cooling: Dissolve substrate in anhydrous ether and cool to 0°C.

  • Addition: Add Grignard reagent (3.0 eq) dropwise.

    • Stoichiometry: We use 3.0 eq to ensure full conversion (2 eq for the reaction + 1 eq to account for any adventitious moisture or coordination to the amine).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into saturated NH4Cl solution (cold).

    • Why: NH4Cl buffers the quench, preventing high alkalinity which could damage the azetidine ring.[1]

Data Summary & Troubleshooting

ParameterHydrolysisReductionGrignard Addition
Reagent LiOH (aq/THF)LiAlH4 (THF)R-MgBr (Ether)
Temp Reflux (66°C)0°C

RT
0°C

RT
Key Risk Incomplete reaction (Sterics)Ring Opening (Exotherm)Over-addition (cannot stop at ketone)
Monitoring Loss of O-Me (NMR ~3.7 ppm)Loss of C=O[1] (IR ~1740 cm⁻¹)Appearance of 2x R-groups
Troubleshooting Flowchart (Hydrolysis Focus)

HydrolysisTroubleshooting Start Start: LiOH Reflux (18h) Check Check TLC/LCMS Start->Check Success Isolate Product Check->Success Complete Fail Incomplete Conversion Check->Fail Ester Remains AltMethod Switch to KOTMS (Anhydrous THF) Fail->AltMethod

Caption: Decision logic for addressing incomplete hydrolysis due to steric hindrance.

References

  • Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[1][3] The Journal of Organic Chemistry, 42(5), 918–920.

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.

  • Chemistry Steps. (2022). Reaction of Grignard Reagents With Esters. Master Organic Chemistry.

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[1] Organic Preparations and Procedures International, 38(5), 427-465.

Sources

Use of Methyl 1-benzyl-2-methylazetidine-2-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging Methyl 1-benzyl-2-methylazetidine-2-carboxylate as a Constrained Scaffold in Medicinal Chemistry

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) correlates with improved clinical success by enhancing solubility and selectivity.[1] Methyl 1-benzyl-2-methylazetidine-2-carboxylate  represents a high-value "chiral pool" scaffold that offers two distinct advantages over traditional proline analogues:
  • Conformational Locking: The 4-membered azetidine ring imposes a rigid constraint on the

    
     (phi) torsion angle, distinct from the 5-membered pyrrolidine (proline) ring.[1] While proline typically induces 
    
    
    
    -turns, azetidine-2-carboxylates are strong inducers of
    
    
    -turns
    , allowing for unique vector alignment in peptidomimetics.[1]
  • Quaternary Metabolic Block: The C2-methyl group (alpha-methyl) creates a quaternary center.[1][2] This sterically blocks the approach of proteases and peptidases, rendering the resulting amide bond highly resistant to metabolic hydrolysis—a critical attribute for oral bioavailability.[1]

This guide details the specific handling, deprotection, and coupling protocols required to utilize this sterically demanding scaffold effectively.

Strategic Application Workflow

The following diagram illustrates the critical path for integrating this scaffold into a drug discovery campaign, highlighting the decision points between N-terminal and C-terminal modification.

AzetidineWorkflow Start Methyl 1-benzyl-2-methyl azetidine-2-carboxylate Decision Target Motif? Start->Decision RouteA Route A: C-Terminus Activation Decision->RouteA Extend Acid Side RouteB Route B: N-Terminus Exposure Decision->RouteB Extend Amine Side StepA1 Ester Hydrolysis (Sterically Hindered) RouteA->StepA1 LiOH/Heat StepB1 Hydrogenolysis (Pd/C, H2) RouteB->StepB1 Debenzylation StepA2 Peptide Coupling (HATU/HOAt) StepA1->StepA2 Free Acid Final Metabolically Stable Peptidomimetic StepA2->Final StepB2 N-Acylation/ Sulfonylation StepB1->StepB2 Free Amine StepB2->Final

Figure 1: Strategic workflow for functionalizing the quaternary azetidine scaffold. Note the specific requirement for harsh hydrolysis conditions in Route A due to the alpha-methyl steric block.

Critical Protocols

The presence of the quaternary center (C2-Methyl) significantly alters the reactivity compared to simple amino acids.[1] Standard protocols often fail.[1][2][3]

Protocol A: Sterically Demanding Ester Hydrolysis

Objective: Convert the methyl ester to the free carboxylic acid for coupling.[2] Challenge: The alpha-methyl group shields the carbonyl carbon from nucleophilic attack, making standard NaOH saponification sluggish or incomplete.[1]

Reagents:

  • Lithium Hydroxide (LiOH[1][4]·H2O)

  • Tetrahydrofuran (THF) / Methanol (MeOH) / Water (H2O) (3:1:1 ratio)[2]

  • Alternative: Trimethyltin hydroxide (TMSOK) for extremely sensitive substrates (if available).[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 eq of Methyl 1-benzyl-2-methylazetidine-2-carboxylate in the THF/MeOH/H2O solvent mixture (0.1 M concentration).

  • Reagent Addition: Add 3.0 - 5.0 eq of LiOH·H2O.[1][2] (Standard 1.2 eq is insufficient).

  • Thermal Activation: Heat the reaction to 50°C . Monitor via LCMS or TLC.[1][2]

    • Note: If starting material persists after 4 hours, increase temperature to 60°C. The quaternary center imposes a significant energy barrier.[1]

  • Workup:

    • Cool to room temperature.[1][2][5]

    • Carefully acidify to pH 3-4 using 1M HCl (Do not use strong mineral acids if the azetidine ring is sensitive to opening, though the benzyl group stabilizes it).[1]

    • Extract with Ethyl Acetate (x3).[2] Dry over Na2SO4.[1][2][6]

Self-Validation Checkpoint:

  • NMR: Disappearance of the methyl ester singlet (~3.7 ppm).[2] Retention of the benzyl methylene doublet (~3.6-4.0 ppm).[1][2]

Protocol B: Coupling the Quaternary Amino Acid

Objective: Form an amide bond using the newly generated free acid.[1][2] Challenge: Steric hindrance prevents the formation of the active ester intermediate with weak reagents (EDC/NHS).

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory.[2]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - enhances rate and suppresses racemization.[1][2]

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Anhydrous).[2]

Procedure:

  • Pre-activation (Critical Step):

    • Dissolve the Free Acid (from Protocol A, 1.0 eq) in DMF.[1]

    • Add HATU (1.2 eq) and HOAt (1.2 eq).[2]

    • Add DIPEA (2.5 eq).[2]

    • Stir for 5-10 minutes before adding the amine partner. This ensures formation of the activated ester despite the steric bulk.[2]

  • Coupling:

    • Add the amine partner (1.1 eq).[2]

    • Stir at Room Temperature for 12–24 hours.

    • Optimization: If conversion is <50% after 6 hours, microwave irradiation (50°C, 30 min) is recommended.[1]

Comparative Data: Azetidine vs. Proline

The following table summarizes why a researcher would select this scaffold over standard proline.

FeatureProline (L-Pro)1-Benzyl-2-Methyl-Azetidine (This Scaffold)Impact on Drug Design
Ring Size 5-membered4-memberedAzetidine increases ring strain (~26 kcal/mol), altering bond vectors.[1][2]
Turn Induction

-turn (Type I/II)

-turn
Accesses different conformational space; "kinks" peptide chains sharply.[1][2]
Metabolic Stability Low (Prolyl oligopeptidase)High The

-methyl group completely blocks proteolytic cleavage at this junction.[1][2]
Lipophilicity LowModerateBenzyl group adds lipophilicity; can be removed or substituted to tune LogD.[1][2]
Coupling Difficulty LowHigh Requires HATU/HOAt and extended reaction times.[1][2]

References

  • Synthesis and Application of Azetidine-2-carboxylic Acid Deriv

    • Source: PubChem Compound Summary.[1][2]

    • Relevance: Physical properties and general handling of azetidine methyl esters.[1][2]

    • Link:[2]

  • Conform

    • Source:Journal of Medicinal Chemistry / NIH PubMed.[1][2]

    • Relevance: Establishes the -turn inducing capability of the 4-membered ring vs. the -turn of proline.
    • Link:

  • Coupling Sterically Hindered Amino Acids

    • Source:J. Am. Chem. Soc.[1][2][7] (2022) & BenchChem Protocols.[2]

    • Relevance: Validates the requirement for HATU/HOAt and extended times for -disubstituted systems.
    • Link:[2]

  • Azetidine-2-carboxylic Acid in Drug Discovery

    • Source: ChemRxiv (2023).[2]

    • Relevance: Discusses the "escape from flatland" and the use of azetidines as sp3-rich building blocks.
    • Link:[2]

Sources

Application Note: Electrophilic Functionalization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the reactivity profile of Methyl 1-benzyl-2-methylazetidine-2-carboxylate , a quaternary


-amino acid scaffold.

Executive Summary

Methyl 1-benzyl-2-methylazetidine-2-carboxylate (CAS: 681456-87-1) is a conformationally constrained, quaternary


-amino acid derivative.[1] Unlike simple amino esters, the C2 position is fully substituted (quaternary), rendering it chemically inert to 

-deprotonation/alkylation. Consequently, its reactivity with electrophiles is dominated by the nucleophilicity of the tertiary nitrogen and the strain energy of the azetidine ring (~26 kcal/mol) .

This guide outlines three critical reaction pathways with electrophiles:

  • N-Quaternization: Formation of stable azetidinium salts for phase-transfer catalysis or ionic liquids.

  • Electrophile-Induced Ring Opening: Using acyl chlorides or chloroformates to trigger ring cleavage, accessing acyclic quaternary

    
    -amino acids.
    
  • Reductive Debenzylation: Reaction with electrophilic hydrogen (

    
    ) to generate the free amine for peptide coupling.
    

Mechanistic Reactivity Profile

The substrate presents two distinct sites for electrophilic attack, governed by steric and electronic factors.

Structural Constraints
  • Steric Hinderance: The C2-methyl group creates significant steric bulk around the nitrogen lone pair. Reactions with bulky electrophiles will be kinetically slower compared to un-substituted azetidines.

  • Ring Strain: The 4-membered ring is highly susceptible to nucleophilic attack only after the nitrogen has been activated (quaternized) by an electrophile.

Reaction Pathways Map

ReactivityMap Substrate Methyl 1-benzyl-2-methyl- azetidine-2-carboxylate Azetidinium N-Quaternary Azetidinium Salt Substrate->Azetidinium Alkyl Halides (MeI, BnBr) ActivatedComplex N-Acyl/Activated Intermediate Substrate->ActivatedComplex Acyl Chlorides (RCOCl) FreeAmine Free Amine (Peptide Coupling) Substrate->FreeAmine H2 / Pd-C (Debenzylation) Electrophile Electrophile (E+) StableSalt Stable Ionic Liquid / Catalyst Azetidinium->StableSalt Non-nucleophilic Counterion RingOpen Acyclic u03b3-Amino Acid Derivative Azetidinium->RingOpen Nucleophilic Attack (Ring Strain Release) ActivatedComplex->RingOpen Cl- Attack

Figure 1: Divergent reactivity pathways based on the nature of the electrophile.

Detailed Protocols

Protocol A: Synthesis of Azetidinium Salts (N-Alkylation)

Objective: To synthesize a quaternary ammonium salt for use as a chiral phase-transfer catalyst or stable intermediate. Mechanism:


 attack of the tertiary nitrogen on an alkyl halide.

Reagents:

  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)[1]

  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.5 – 3.0 equiv)

  • Solvent: Acetonitrile (ACN) or Acetone (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous Acetonitrile under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add Methyl Iodide (3.0 mmol) dropwise.

    • Note: Excess electrophile is required due to the steric hindrance of the C2-methyl group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

    • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The product will be a polar spot at the baseline or low

      
      .
      
  • Isolation: Concentrate the solvent in vacuo.

  • Purification: Triturate the residue with cold diethyl ether to precipitate the quaternary ammonium iodide salt. Filter and dry under high vacuum.

Data Interpretation:

Parameter Observation
Appearance White to off-white hygroscopic solid.

| 1H NMR Shift | Significant downfield shift of N-CH2 protons (


 4.0-5.0 ppm) compared to starting material. |
| Stability  | Store at -20°C; azetidinium salts can degrade via ring opening if exposed to nucleophiles/moisture. |
Protocol B: Electrophile-Induced Ring Opening (Nucleophilic Substitution)

Objective: To cleave the azetidine ring to form acyclic


-chloro amines or 

-amino acid derivatives. Mechanism: The electrophile (Acyl Chloride) activates the nitrogen, forming a transient quaternary species. The chloride counter-ion then attacks the less hindered C4 position, relieving ring strain.

Reagents:

  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1.0 equiv)[1]

  • Electrophile: Acetyl Chloride or Chloroformate (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL anhydrous DCM.

  • Activation: Add Acetyl Chloride (1.2 mmol) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours.

    • Mechanistic Insight: The intermediate N-acyl-N-benzyl ammonium species is highly strained. Reflux provides the energy for the chloride ion to attack C4.

  • Workup: Quench with saturated

    
     solution. Extract with DCM (3x).
    
  • Purification: Dry organic layers over

    
     and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    

Product Outcome: The product is typically a Methyl 2-(N-acetyl-N-benzylamino)-4-chlorobutanoate derivative (or similar, depending on regioselectivity).

Protocol C: Hydrogenolytic Debenzylation (Preparation for Peptide Coupling)

Objective: Removal of the N-benzyl protecting group to generate the free secondary amine for subsequent peptide synthesis. Mechanism: Catalytic hydrogenation (Electrophilic H species on metal surface).

Reagents:

  • Substrate: Methyl 1-benzyl-2-methylazetidine-2-carboxylate[1][2][3]

  • Catalyst: Pd/C (10% w/w) or Pd(OH)2 (Pearlman’s Catalyst)

  • Solvent: Methanol or Ethanol (with 1 equiv HCl if amine salt is desired)

  • Hydrogen Source:

    
     gas (balloon or 1-3 bar)
    

Step-by-Step Methodology:

  • Setup: In a pressure vessel or round-bottom flask, dissolve substrate in Methanol (0.1 M concentration).

  • Acidification (Optional): Add 1.0 equiv of 1M HCl to protonate the amine (prevents catalyst poisoning and stabilizes the product).

  • Catalyst Addition: Carefully add 10-20 wt% of Pd/C under an inert gas flow (

    
    ).
    
  • Hydrogenation: Purge with

    
     and stir vigorously under 
    
    
    
    atmosphere (1 atm is usually sufficient, but 3 atm speeds up the reaction for sterically hindered amines) for 6–12 hours.
  • Filtration: Filter through a Celite pad to remove the catalyst. Wash with Methanol.

  • Isolation: Concentrate the filtrate to obtain Methyl 2-methylazetidine-2-carboxylate hydrochloride .

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction (N-Alkylation) Steric hindrance at C2 blocking approach.Use a more polar aprotic solvent (DMF) or increase temperature to 40-50°C (sealed tube).
Ring Opening during Alkylation Presence of nucleophiles (e.g.,

) attacking the activated ring.
Use non-nucleophilic counterions (e.g., Methyl Triflate, MeOTf) if the salt is the desired product.
Incomplete Debenzylation Catalyst poisoning or steric bulk.Switch to Pd(OH)2/C (Pearlman's catalyst) and increase pressure to 50 psi.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465. (General reactivity of azetidine ring opening).[4]

  • D'hooghe, M., & De Kimpe, N. (2006). Synthesis of 2-substituted azetidines. Tetrahedron, 62(3), 513-535.
  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS) - Applications. Journal of the American Chemical Society.
  • Vanecko, J. A., & Wan, H. (2014).[5] Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine. ACS Publications.[5][6] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting azetidine ring formation via intramolecular cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Ticket: #AZT-404-RING-STRAIN

Introduction: The 4-Exo-Tet Paradox

Welcome to the Azetidine Synthesis Support Center. If you are here, you are likely battling the "Azetidine Paradox": the target ring is kinetically favored by Baldwin’s rules (4-exo-tet) yet thermodynamically penalized by immense ring strain (~25.4 kcal/mol).

Unlike pyrrolidines (5-membered) or piperidines (6-membered), azetidine formation sits on a razor's edge. The formation rate is often slow enough that intermolecular polymerization dominates, yet the ring is strained enough that thermal forcing often leads to elimination or fragmentation.

This guide treats your synthesis as a system of competing rates. We will optimize


 while suppressing 

and

.
Module 1: The Kinetic & Thermodynamic Landscape

Before troubleshooting reagents, we must diagnose the pathway. The success of your reaction depends on the balance between Probability of End-to-End Encounter (Entropy) and Activation Energy (Enthalpy).

1.1 Baldwin’s Rules & Strain Energy
  • Rule: 4-exo-tet is favored. The orbital alignment allows the amine lone pair to attack the

    
     antibonding orbital of the leaving group.
    
  • Reality: While orbital symmetry allows it, the transition state requires a highly ordered conformation (high negative entropy of activation,

    
    ).
    
  • Strain: The ~26 kcal/mol strain energy means the transition state is late and high-energy. If the temperature is too high, the system seeks the global minimum: Polymerization .

1.2 Pathway Visualization

AzetidinePathways Start Linear Precursor (Gamma-Haloamine) TS_Cyc TS: 4-Exo-Tet (High Strain) Start->TS_Cyc High Dilution Favors TS_Inter TS: Intermolecular (Low Strain) Start->TS_Inter High Conc. Favors TS_Elim TS: Elimination (E2 Mechanism) Start->TS_Elim Strong Base/Heat Favors Azetidine Azetidine Product (Kinetic Trap) TS_Cyc->Azetidine Polymer Oligomer/Polymer (Thermodynamic Sink) TS_Inter->Polymer Alkene Allylic Amine (Elimination Product) TS_Elim->Alkene

Figure 1: Competing kinetic pathways. Success requires maximizing the "High Dilution" path while suppressing E2 elimination.

Module 2: Synthetic Strategies & Decision Matrix

Do not blindly apply "standard conditions." Select your protocol based on your precursor's leaving group (LG) and the amine's nucleophilicity.

2.1 Protocol Selection Guide
Precursor TypeActivation MethodBase/ReagentCritical Parameter

-Amino Alcohol
In situ activation (MsCl/TsCl)

or DIPEA
Temperature: Keep activation <0°C to prevent decomposition before cyclization.

-Haloamine
Direct displacement

or NaH
Solvent: MeCN (polar aprotic) aids LG departure.
Epoxide Ring Opening (4-exo-tet)Lewis Acid (e.g.,

)
Regioselectivity: Must favor attack at the more substituted carbon (if applicable).

-Lactam
Reduction

/

Safety: Exothermic reduction; not a cyclization method but a transformation.
2.2 The "Gold Standard" Protocol: Cyclization of Amino Alcohols

Methodology adapted from Couty et al. and recent process chemistry optimizations.

Scope: Conversion of N-protected


-amino alcohols to azetidines via mesylate intermediates.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve N-protected amino alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) .

    • Note: Concentration here can be standard (0.1 M - 0.2 M).

  • Activation (0°C): Add Triethylamine (

    
    )  (3.0 equiv). Dropwise add Methanesulfonyl chloride (MsCl)  (1.5 equiv).
    
    • Checkpoint: Monitor TLC. Ensure complete conversion to the mesylate.

  • The Critical Step (Cyclization):

    • Option A (One-Pot): If the amine is sufficiently nucleophilic (e.g., benzyl-protected), add strong base (e.g., 50% NaOH aq. + TBAB catalyst) directly to the biphasic mixture.

    • Option B (High Dilution - Recommended): Isolate the crude mesylate. Redissolve in Acetonitrile (MeCN) or DMF at High Dilution (0.01 M - 0.05 M) . Add Cesium Carbonate (

      
      )  (2.0 equiv) or Sodium Hydride (NaH) .
      
  • Reflux: Heat to 60-80°C.

    • Why? You need thermal energy to overcome the strain barrier of the transition state.

  • Workup: Aqueous extraction. Azetidines are polar; avoid losing product in the aqueous phase.

Module 3: Troubleshooting & FAQs

Q1: I am seeing significant dimer/polymer formation. What is wrong? Diagnosis: Your concentration is too high. The Science: Intramolecular cyclization is a first-order reaction (


), while polymerization is second-order (

). Solution:
  • Apply the Ruggli-Ziegler Dilution Principle .

  • Dilute your reaction to <0.02 M .

  • Technique: Use a syringe pump to slowly add your substrate to a refluxing solution of base. This keeps the instantaneous concentration of unreacted substrate near zero ("Pseudo-infinite dilution").

Q2: My starting material is consumed, but I see an alkene (Allylic Amine). Diagnosis: E2 Elimination is outcompeting


 Cyclization.
The Science:  The base is deprotonating the 

-carbon (adjacent to the leaving group) instead of the amine acting as a nucleophile. Solution:
  • Change Base: Switch to a less bulky, "softer" base. If using

    
    , switch to 
    
    
    
    or
    
    
    .
  • Lower Temperature: Elimination usually has a higher activation energy than substitution. Try running the reaction at a lower temperature for a longer time.

  • Leaving Group: Switch from Iodide (very labile) to Mesylate or Tosylate (slightly harder, less prone to elimination in some contexts).

Q3: The reaction is stalled. I have starting material remaining. Diagnosis: Nucleophile (Nitrogen) is deactivated or sterically hindered. The Science: If the nitrogen has an electron-withdrawing group (EWG) like a Tosyl or Boc group, its nucleophilicity is drastically reduced. Solution:

  • Stronger Base: You must fully deprotonate the sulfonamide/carbamate. Use NaH (Sodium Hydride) in dry DMF or THF. Weak bases like carbonates won't suffice for sulfonamides (

    
     ~10-11).
    
  • Catalyst: Add a source of Iodide (e.g., TBAI or NaI) to generate a transient, more reactive alkyl iodide in situ (Finkelstein reaction).

Module 4: Advanced Logic - The Precursor Decision Tree

Use this flow to determine your experimental setup before you begin.

DecisionTree Start Select Precursor Q1 Is the Nitrogen Electron Deficient? (e.g., N-Ts, N-Boc) Start->Q1 Q2 Is the Leaving Group Installed? Q1->Q2 Yes (Amide/Sulfonamide) Path_Weak Protocol B: Weak Base (K2CO3/MeCN) Requires Heat Q1->Path_Weak No (Amine/Benzyl) Path_Strong Protocol A: Strong Base (NaH/THF) Requires Deprotonation Q2->Path_Strong Yes (Halide/Tosylate) Act_Step Activation Step: Convert OH to OMs/OTs Q2->Act_Step No (Alcohol) Act_Step->Path_Strong

Figure 2: Precursor-to-Protocol Decision Matrix. Electron-deficient nitrogens require anionic activation (deprotonation) to become sufficient nucleophiles.

References
  • Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, 734–736.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[2] Organic Preparations and Procedures International, 38(5), 427-465.

  • Stirling, C. J. M. (1993). Ring Strain and Reactivity of Azetidines.[3][4][5] Tetrahedron, 49(25), 5437-5452.

  • Gaunt, M. J., et al. (2018).[5] Palladium(II)-Catalyzed Intramolecular C(sp3)–H Amination for Azetidine Synthesis. Journal of the American Chemical Society, 140(16), 5550–5556.

  • Singh, G. S., & D'Hooghe, M. (2021).[5][6] Recent Advances in the Synthesis and Reactivity of Azetidines. Chemical Reviews.

Sources

Technical Support Center: Chiral Resolution of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chiral Resolution for Sterically Hindered Azetidine Esters Ticket ID: RES-AZE-2M-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Resolution Support Center. You are working with Methyl 1-benzyl-2-methylazetidine-2-carboxylate , a challenging substrate due to the steric bulk of the quaternary C2 center and the ring strain inherent to the azetidine core (~25 kcal/mol).

Unlike simple amino acids, the quaternary center at C2 (bearing both a methyl and a carboxylate group) prevents racemization via enolization (no


-proton), which is a significant stability advantage. However, this same steric bulk complicates enzymatic recognition and salt crystallization.

This guide prioritizes three workflows: Classical Chemical Resolution (Scalable), Enzymatic Kinetic Resolution (High Selectivity), and Chiral Chromatography (Analytical/Prep).

Module 1: Classical Chemical Resolution (Crystallization)

Context: For scales >10g, diastereomeric salt formation is the most cost-effective method. Since your molecule contains a basic tertiary amine (


-benzyl), we utilize chiral acids as resolving agents.
Primary Workflow: Diastereomeric Salt Formation

Recommended Resolving Agents:

  • O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) - First Choice

  • O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) - Second Choice

  • Camphorsulfonic acid (CSA) - Alternative for solubility issues

Why these agents? Simple tartaric acid often fails with hydrophobic substrates like


-benzyl azetidines. The benzoyl/toluoyl groups in DBTA/DTTA provide the necessary 

interactions with the

-benzyl group to stabilize the crystal lattice of one diastereomer over the other.
Step-by-Step Protocol (The "Pope-Peachey" Approach)
  • Stoichiometry: Use 0.5 equivalents of the resolving agent (e.g., L-DBTA) relative to the racemic azetidine. This "Half-Quantity Method" forces the formation of the less soluble salt with the matching enantiomer, while the other enantiomer remains in solution as the free base.

  • Solvent Selection: Start with Ethanol/Acetone (1:4) or Isopropanol (IPA) .

  • Execution:

    • Dissolve racemate in minimal solvent A.

    • Dissolve 0.5 eq. L-DBTA in minimal solvent A.

    • Mix at 50°C.

    • Cool slowly to room temperature (1°C/min), then to 4°C overnight.

  • Harvest: Filter the precipitate. This is typically the (

    
    )-amine 
    
    
    
    (
    
    
    )-acid salt (verify absolute config via XRD or rotation).
Troubleshooting Guide: Crystallization
SymptomProbable CauseCorrective Action
No Precipitate Solvent is too polar or volume too high.1. Evaporate 50% solvent.2. Add non-polar anti-solvent (e.g., Diethyl Ether or Hexane) dropwise until cloud point.3. Scratch glass to induce nucleation.
Oiling Out Impurities or too rapid cooling.1. Re-heat to redissolve.2. Seed with a pure crystal (if available).3. Use a slower cooling ramp (0.1°C/min).
Low ee (<80%) Eutectic entrapment.Recrystallize: Dissolve the salt in hot EtOH, add warm IPA, and cool. Do not simply wash the solid; full recrystallization is required.
Low Yield Salt solubility is too high.Switch from DBTA to DTTA (more hydrophobic) or change solvent to Acetone/MTBE .

Module 2: Enzymatic Kinetic Resolution

Context: The quaternary center at C2 makes chemical hydrolysis difficult without harsh conditions. Biocatalysis offers mild, enantioselective hydrolysis of the ester.

Mechanism: Hydrolases will selectively hydrolyze the (


)-ester to the (

)-acid, leaving the (

)-ester intact (or vice versa), allowing separation by extraction.
Recommended Enzymes
  • Novozym 435 (Candida antarctica Lipase B - Immobilized): The industry standard for steric bulk tolerance.

  • Pig Liver Esterase (PLE): Good alternative if Lipases fail.

Workflow Diagram

EnzymaticResolution Racemate Racemic Ester (Substrate) Reaction Enzymatic Hydrolysis (Phosphate Buffer pH 7 + Co-solvent) Racemate->Reaction Add CAL-B Separation Liquid-Liquid Extraction (pH Adjustment) Reaction->Separation Stop at 50% Conv. OrgPhase Organic Phase: Unreacted (R)-Ester Separation->OrgPhase Extract w/ EtOAc (pH 8) AqPhase Aqueous Phase: Hydrolyzed (S)-Acid Separation->AqPhase Acidify to pH 3, then Extract

Caption: Kinetic resolution workflow separating the unreacted ester from the hydrolyzed acid.

Troubleshooting Guide: Biocatalysis
IssueTechnical InsightSolution
Reaction Stalls <50% Product inhibition or pH drift.1. Use an Autotitrator to maintain pH 7.0 (hydrolysis releases acid).2. Remove product continuously (resin capture).
No Reaction Steric hindrance at Quaternary C2.1. Add DMSO (10-20%) as co-solvent to improve solubility/enzyme access.2. Switch to PLE (Pig Liver Esterase) , which often handles

-disubstituted esters better.
Enzyme Aggregation Hydrophobic substrate effect.Use immobilized enzymes (e.g., Novozym 435) rather than free powder.

Module 3: Chiral Chromatography (HPLC/SFC)

Context: Essential for checking enantiomeric excess (ee) and separating small batches (<5g).

Method Development Parameters
  • Column: Chiralpak AD-H or Chiralpak OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

    • Why: These "coated" phases are superior for aromatic-functionalized amines.

  • Mobile Phase: Hexane : Isopropanol (90:10) or Hexane : Ethanol (95:5) .

  • Additive (CRITICAL): You MUST add 0.1% Diethylamine (DEA) or Triethylamine (TEA) .

    • Reasoning: The azetidine nitrogen is basic. Without a basic additive, it will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.

SFC (Supercritical Fluid Chromatography) Option

For preparative scale, SFC is preferred due to solvent recovery.

  • Column: Chiralpak AD-H.

  • Mobile Phase:

    
     / Methanol (90:10) + 0.2% Isopropylamine.
    
  • Back Pressure: 120 bar.

Module 4: Stability & Handling (FAQ)

Q: Can the azetidine ring open during acid resolution? A: Generally, no. While azetidines are strained (~25 kcal/mol), they are stable to weak organic acids (Tartaric, etc.) at moderate temperatures (<60°C).

  • Warning: Avoid strong Lewis acids (

    
    , 
    
    
    
    ) or strong mineral acids (conc. HCl,
    
    
    ) with heat, as these will trigger nucleophilic ring opening to form acyclic amines.

Q: Is racemization a risk during base extraction? A: No. This is a unique advantage of your molecule.

  • Explanation: Racemization typically occurs via deprotonation of the

    
    -carbon (C2) to form an enolate. Since your C2 position is quaternary  (bonded to N, C3, Methyl, and Carboxylate), there is no proton to remove. The stereocenter is chemically locked unless a bond is broken.
    

Q: My ester hydrolyzed during the salt formation. Why? A: If water was present in your solvent (e.g., 95% EtOH) and you heated it for prolonged periods, the basicity of the azetidine nitrogen can act as an intramolecular catalyst for ester hydrolysis.

  • Fix: Use anhydrous solvents (Absolute EtOH) for the crystallization step.

References

  • Couty, F., et al. (2005).[1] "Synthesis of 2-cyanoazetidines and their use in the preparation of azetidine-2-carboxylic acids." Journal of Organic Chemistry. Link

  • Shirakawa, S., et al. (2007). "Organocatalytic asymmetric synthesis of azetidine-2-carboxylic acid derivatives." Chemical Communications.[2] Link

  • Davankov, V. A., et al. (1978).[3] "Separation of optical isomers of amino acids on polymeric chiral stationary phases." Journal of Chromatography A. Link

  • Gotor, V., et al. (2003). "Enzymatic resolution of azetidine-2-carboxylates: A route to enantiopure amino acids." Tetrahedron: Asymmetry. Link

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for Pope-Peachey method). Link

Disclaimer: This guide assumes standard laboratory safety protocols. Azetidines are biologically active; handle with appropriate PPE.[4][5]

Sources

Technical Support Center: Azetidine Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Ring Strain-Induced Decomposition in Azetidine Scaffolds Ticket ID: AZT-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist (Medicinal Chemistry Division)

Core Analysis: The Energy Landscape

User Warning: Azetidines are kinetically stable but thermodynamically volatile. The azetidine ring possesses a ring strain energy (RSE) of approximately 25.4 kcal/mol , nearly identical to that of aziridines (~26-27 kcal/mol) and significantly higher than pyrrolidines (~5 kcal/mol).[1]

While less reactive than aziridines due to geometric constraints preventing ideal orbital overlap for nucleophilic attack, azetidines are "spring-loaded." They will undergo rapid, irreversible decomposition (ring-opening or polymerization) if triggered by:

  • Protonation: Activates the C-N bond for nucleophilic attack.

  • Lewis Acids: Coordinate to the nitrogen lone pair, mimicking protonation.

  • Thermal Stress: Overcomes the activation energy barrier for ring-opening.

  • Transition Metals: Facilitate

    
    -hydride elimination during cross-coupling.
    

Troubleshooting Modules

Module A: Storage & Workup (The "Acid Trap")

Issue: "My product disappeared after acidic workup/extraction." Diagnosis: Acid-catalyzed nucleophilic ring opening (ACRO). Mechanism: Protonation of the azetidine nitrogen (


) creates a highly electrophilic azetidinium ion. Even weak nucleophiles (water, chloride, or intramolecular amides) will attack the 

-carbon, relieving ring strain and destroying the heterocycle.

Protocol: The "Cold-Base" Workup Do not use HCl, Citric Acid, or unbuffered aqueous phases.

  • Quench: Cool reaction to 0°C. Quench with Saturated Aqueous

    
     or 
    
    
    
    (buffered to pH > 8).
  • Extraction: Use non-protic solvents (DCM or EtOAc).

  • Drying: Use

    
     or 
    
    
    
    . Avoid
    
    
    if the azetidine is electron-rich, as Magnesium can act as a weak Lewis Acid.
  • Concentration: Do not heat water baths above 30°C. Azetidine free bases are often volatile.

Visualizing the Failure Mode (ACRO):

Azetidine_Acid_Decomposition cluster_0 Trigger Event cluster_1 Activated Intermediate cluster_2 Irreversible Failure Acid Acid Source (H+) Azetidinium Azetidinium Ion (Highly Electrophilic) Acid->Azetidinium Protonation Azetidine Azetidine (Strained) Azetidine->Azetidinium RingOpen Linear Amine (Ring Opened) Azetidinium->RingOpen SN2 Attack Nu Nucleophile (Cl-, H2O, Amide) Nu->RingOpen

Figure 1: Mechanism of Acid-Catalyzed Ring Opening (ACRO). Protonation is the rate-determining trigger.

Module B: Purification (The "Silica Gel" Problem)

Issue: "Compound streaks on TLC or vanishes on the column." Diagnosis: Silica gel is slightly acidic (pH 4-5). This is sufficient to catalyze the decomposition of electron-rich azetidines.

Protocol: Column Neutralization Standard silica is a decomposition catalyst for azetidines.[2]

  • Pre-treatment: Slurry silica gel in the eluent containing 1-3% Triethylamine (Et3N) or 1% NH4OH .

  • Eluent: Maintain 0.5% Et3N throughout the run to buffer acidic sites.

  • Alternative: Use Alumina (Basic) or amine-functionalized silica (NH-silica) for highly sensitive substrates.

Comparative Stability Data:

Substrate TypeN-SubstituentStability on Acidic SilicaRecommended Stationary Phase
Basic Azetidine Alkyl / HVery Low (Polymerizes)Basic Alumina / Neutralized Silica
Deactivated Boc / Cbz / TosylHigh Standard Silica
Aryl-Azetidine Phenyl / PyridylModerate Neutralized Silica
Conjugated SulfonylHigh Standard Silica
Module C: Cross-Coupling (The "Beta-Hydride" Killer)

Issue: "Pd-catalyzed coupling yielded the imine/enamine, not the coupled azetidine." Diagnosis:


-Hydride Elimination.[3][4][5][6]
Mechanism:  After oxidative addition, the Pd center coordinates to the azetidine. If the Pd inserts adjacent to the nitrogen, the 

-hydrogens on the ring are perfectly positioned for syn-elimination, ejecting the metal and opening the ring (or forming an imine).

Protocol: Ligand-Controlled Stabilization To force Reductive Elimination over $\beta-Hydride Elimination:

  • Ligand Selection: Use bulky, electron-rich ligands (e.g., RuPhos, XPhos, BrettPhos ). The steric bulk prevents the conformational rotation required for the Pd-H syn-alignment.

  • Directing Groups: Utilize N-protecting groups that can coordinate Pd (e.g., N-Boc or N-Tosyl). This forms a stable 5-membered chelate with Pd, locking the conformation and disfavoring elimination.

  • Reaction Type: Prioritize Ni-catalyzed photoredox methods over thermal Pd conditions for

    
     couplings involving the azetidine ring carbons.
    

Visualizing the Pathway:

CrossCoupling_Pathways cluster_death Pathway of Death (Common) cluster_life Pathway of Success Start Pd-Azetidine Complex (Post-Transmetalation) BetaElim β-Hydride Elimination Start->BetaElim Small Ligands High Temp RedElim Reductive Elimination Start->RedElim Bulky Ligands (RuPhos) Ni-Photoredox Imine Imine/Enamine (Decomposition) BetaElim->Imine Product Functionalized Azetidine RedElim->Product

Figure 2: Kinetic competition between productive coupling and destructive elimination.

Advanced FAQs

Q: Can I distill my azetidine free base? A: Proceed with extreme caution. While simple azetidines (like azetidine itself) boil at ~61°C, they are prone to thermal polymerization (ring-opening polymerization, ROP).

  • Solution: Distill at reduced pressure (vacuum) to keep the bath temperature below 40°C. If the product is high MW, avoid distillation entirely; use column chromatography or salt formation (e.g., oxalate salt) for purification.

Q: Why did my N-aryl azetidine decompose in DMSO? A: N-aryl azetidines can undergo ring-opening if the aryl group is electron-deficient (e.g., 4-nitro). The ring strain + electron withdrawal makes the C2/C4 carbons highly electrophilic. In polar aprotic solvents like DMSO, even weak nucleophiles can open the ring over time.

  • Solution: Store as a solid at -20°C. Avoid prolonged solution-phase storage in DMSO/DMF.

Q: How do I store Azetidine salts? A: While salts (HCl, TFA) are generally more stable than free bases regarding volatility, they are hygroscopic . Moisture absorption leads to hydrolysis (acid + water = ring opening).

  • Solution: Store under Argon in a desiccator.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • St. Jean, D. J., et al. (2018).[7] Anionic Ring-Opening Polymerization of N-Sulfonyl Azetidines. Journal of the American Chemical Society. [8]

  • Bull, J. A., et al. (2016). Exploiting the Ring Strain of Azetidines in Synthesis. Chemical Reviews.

  • Doyle, A. G., et al. (2014). Ni-Catalyzed Cross Coupling of Azetidines. Journal of the American Chemical Society.

Sources

Validation & Comparative

1H and 13C NMR characterization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Characterization Guide: Methyl 1-benzyl-2-methylazetidine-2-carboxylate Subtitle: Structural Validation and Conformational Analysis via High-Field NMR

Strategic Overview: The Case for Constrained Scaffolds

Objective: This guide details the NMR characterization of Methyl 1-benzyl-2-methylazetidine-2-carboxylate (MbMA) . This molecule represents a critical class of "quaternary" amino acid analogues. Unlike standard amino acids, the C2 position possesses both a methyl group and a carboxylate, eliminating the acidic


-proton.

Why This Molecule? (The Comparison) In drug design, constraining peptide backbones is essential to lock bioactive conformations and prevent proteolytic degradation.

  • Vs. Proline (5-membered): Proline typically induces

    
    -turns.[1] The azetidine (4-membered) ring of MbMA is more strained and planar, forcing the backbone into tighter 
    
    
    
    -turns, critical for targeting specific GPCRs.
  • Vs. Non-Methylated Azetidine: The addition of the C2-methyl group (quaternary center) completely shuts down racemization (a common issue with standard azetidine-2-carboxylic acid) and rigidly locks the

    
     and 
    
    
    
    torsion angles.

The Challenge: Synthesizing 4-membered rings is thermodynamically disfavored. The primary challenge in characterization is distinguishing the cyclized product from its open-chain precursor (e.g.,


-chloro amines) and verifying the quaternary center's integrity.

Comparative NMR Analysis: Azetidine vs. Alternatives

The following table contrasts the expected NMR signatures of MbMA against its primary structural competitors.

FeatureTarget: MbMA (4-Ring) Alt 1: Proline Analog (5-Ring) Alt 2: Open Chain Precursor
Ring Strain (C-H Shift) Ring protons shifted upfield (

1.8 - 2.5) due to shielding cones in puckered 4-ring.
Typical aliphatic range (

1.6 - 3.5).
Distinct downfield signal for

or

(

3.5 - 3.8).
Benzyl Protons (

)
Distinct AB Quartet. The chiral quaternary center makes these highly diastereotopic (

ppm).
AB system present, but typically less split than in the rigid azetidine.Often appear as a singlet or loose singlet due to free rotation.
Quaternary Carbon (C2)

68 - 72 ppm.
Deshielded by strain and electronegative neighbors.

65 - 68 ppm. Less strained.
N/A. C2 is a methine (

) in non-quaternary precursors.
Carbonyl Carbon

173 - 175 ppm.

172 - 174 ppm.

170 - 172 ppm.

Detailed Characterization Protocol

Phase 1: Sample Preparation
  • Solvent: Use

    
      (Chloroform-d) for initial structural verification. It minimizes viscosity broadening common in DMSO.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If signals are broad due to nitrogen inversion, add a trace of

    
     to ensure the free base form, or cool the sample to -20°C to freeze the conformer equilibrium.
    
Phase 2: NMR Acquisition & Assignment
  • Pulse Sequence: Standard zg30 (30° pulse) with a long relaxation delay (D1 = 2s) to allow accurate integration of the methyl singlets.

Key Diagnostic Signals:

  • The "Proof of Chirality" (Benzyl AB System):

    • Look for two doublets centered around

      
       3.6 – 3.9 ppm.
      
    • Mechanism:[2][3][4] The C2 chiral center renders the two benzyl protons chemically non-equivalent (diastereotopic). A large coupling constant (

      
      ) confirms they are geminal protons on a rigidified nitrogen.
      
  • The Quaternary Methyl (C2-Me):

    • Sharp singlet typically at

      
       1.3 – 1.6 ppm.
      
    • Validation: Integration must be exactly 3H. If it is a doublet, ring closure failed (proton remains at C2).

  • The Ring Protons (C3/C4):

    • C3 (Methylene): Complex multiplets at

      
       1.9 – 2.4 ppm.
      
    • C4 (Methylene next to N): Multiplets at

      
       3.1 – 3.4 ppm.
      
    • Note: In 4-membered rings, cis and trans couplings are often similar in magnitude (

      
      ), leading to complex higher-order multiplets.
      
Phase 3: NMR & DEPT-135
  • Objective: Confirm the quaternary center.

  • Protocol: Run a standard proton-decoupled

    
     followed by DEPT-135.
    
  • Critical Check:

    • The C2 carbon (

      
       ~70 ppm) must disappear  in the DEPT-135 spectrum (indicating it has no attached protons).
      
    • The Benzyl

      
       and Ring C3/C4 will appear inverted (negative phase) in DEPT-135.
      
    • The Methyl groups (Ester and C2-Me) will remain upright (positive phase).

Phase 4: 2D Validation (HMBC)
  • Logic: To prove the methyl group is attached to the ring and not an impurity.

  • Observation: Look for strong 3-bond correlations (

    
    ) from the C2-Methyl protons  to:
    
    • The Carbonyl Carbon (~174 ppm).

    • The Ring C3 Carbon (~30-35 ppm).

    • The Quaternary C2 Carbon (~70 ppm).

Visualization of Logic Flow

The following diagram illustrates the decision matrix for validating the MbMA structure against its open-chain precursor.

G Start Crude Product Methyl 1-benzyl-2-methylazetidine-2-carboxylate H_NMR Step 1: 1H NMR (CDCl3) Start->H_NMR Decision1 Check C2-Methyl Signal H_NMR->Decision1 Fail1 Doublet Signal? (Open Chain/Unsubstituted) Decision1->Fail1 Doublet Pass1 Sharp Singlet (3H) (Quaternary Center Confirmed) Decision1->Pass1 Singlet Decision2 Check Benzyl Protons Pass1->Decision2 Fail2 Singlet? (Flexible/Achiral) Decision2->Fail2 Singlet Pass2 AB Quartet (J~12Hz) (Rigid Chiral Environment) Decision2->Pass2 AB System C_NMR Step 2: 13C NMR / DEPT-135 Pass2->C_NMR Decision3 C2 Carbon Phase C_NMR->Decision3 Fail3 Negative/Positive Phase (CH or CH2 present) Decision3->Fail3 Pass3 Signal Disappears (Quaternary C confirmed) Decision3->Pass3 Final VALIDATED STRUCTURE MbMA Pass3->Final

Caption: Logical workflow for distinguishing the target azetidine from open-chain precursors and non-methylated analogs using 1H and 13C DEPT NMR.

Advanced Conformational Insight (NOESY)

For researchers applying this molecule in peptidomimetics, the stereochemistry of the N-benzyl group relative to the C2-methyl group is vital.

  • Experiment: 1D-NOE or 2D-NOESY.

  • Target Interaction: Irradiate the C2-Methyl singlet.

  • Interpretation:

    • Strong NOE to Benzyl Protons: Suggests the N-Benzyl group is cis to the methyl (sterically crowded, less likely dominant conformer).

    • Strong NOE to Ring Protons (C3/C4): Helps assign the diastereotopic ring protons.

    • Inversion Barrier: Azetidines undergo nitrogen inversion. If the NMR spectrum shows broad lines at room temperature, the molecule is exchanging between two puckered conformations. Run Variable Temperature (VT) NMR (-40°C to +50°C). Sharpening at low temp confirms the preferred "locked" conformer.

References

  • Couty, F., Evano, G., & Vargas-Sanchez, M. (2005).[5][6] "Reaction of Azetidines with Chloroformates: A New Access to 3-Aminopyrrolidines."[5] Journal of Organic Chemistry. (Provides foundational NMR data for N-alkyl azetidine ring systems). Link

  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition.

    
    -alkylation of amino acids and quaternary center verification). Link
    
  • Siu, Y., et al. (2021).[4][6] "Design and Synthesis of Two Azete Derivatives Using Chemical Strategies." Biointerface Research in Applied Chemistry. (Recent spectral data on azetidine derivatives). Link

  • Master Organic Chemistry. (2022). "Diastereotopic Protons in Cyclic Molecules." (Fundamental grounding for the AB quartet analysis in chiral rings). Link

  • Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[7] (Comparative conformational analysis of Proline vs. Azetidine). Link

Sources

Comparative Mass Spectrometry Profiling: Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2][3]

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a specialized heterocyclic intermediate often utilized in the synthesis of constrained non-proteinogenic amino acids and peptidomimetics. Its structural core—a four-membered azetidine ring containing a quaternary carbon at position 2—presents unique analytical challenges compared to its five-membered homologues (prolines).

This guide objectively compares the mass spectrometry (MS) performance of this molecule across two ionization modalities (ESI vs. EI) and contrasts its fragmentation behavior with its thermodynamic alternative, Methyl 1-benzyl-2-methylprolinate .

Structural Specifications
FeatureDescriptionAnalytical Implication
Core Scaffold Azetidine (4-membered N-heterocycle)High ring strain (~26 kcal/mol); prone to ring-opening fragmentation.
N-Substituent Benzyl groupDominant fragmentation pathway (Tropylium ion formation, m/z 91).
C2-Substituents Methyl & Methyl EsterQuaternary center stabilizes carbocations, influencing

-cleavage.
Formula

MW: 219.28 Da

Comparative Analysis: Ionization Modalities (ESI vs. EI)

The choice of ionization technique drastically alters the spectral fingerprint of azetidines. The following comparison evaluates the utility of Electrospray Ionization (ESI) versus Electron Impact (EI) for this specific analyte.

Table 1: ESI vs. EI Performance Matrix[5]
MetricElectrospray Ionization (ESI) Electron Impact (EI)
Ionization Energy Soft (Thermal/Field desorption)Hard (70 eV)
Dominant Species

(m/z 220)
Fragment Ions (m/z 91, 160)
Molecular Ion Visibility High (>90% Relative Abundance)Low to Absent (<5% Relative Abundance)
Structural Insight Low (Requires MS/MS for fragments)High (Fingerprint fragmentation)
Quantitation Suitability Preferred (Linear response, high sensitivity)Secondary (Subject to thermal degradation)
Expert Insight: The "Hard" Ionization Risk

In EI, the high internal energy transferred (70 eV) often shatters the strained azetidine ring before detection of the molecular ion. For purity assays, ESI-MS in positive mode (


)  is the validated standard. The quaternary center at C2 makes the molecule sterically crowded; ESI minimizes thermal stress that might otherwise cause decarboxylation during the gas-phase transition.

Comparative Fragmentation: Azetidine vs. Proline Homologues

To understand the unique behavior of the azetidine, we compare it to Methyl 1-benzyl-2-methylprolinate (the 5-membered ring analogue).

  • Azetidine (4-ring): Ring strain release drives fragmentation. The ring opens readily to form acyclic iminium ions.

  • Proline (5-ring): Thermodynamically stable. Fragmentation is dominated by side-chain losses rather than ring destruction.

Mechanism: Ring Strain-Driven Cleavage

In the azetidine derivative, the loss of the methoxycarbonyl group (ester) is kinetically accelerated because the resulting carbocation at C2 relieves steric crowding. However, the most distinct pathway is the Ring Opening followed by N-debenzylation.

DOT Diagram: Fragmentation Pathways

The following diagram illustrates the competing pathways for the azetidine derivative, highlighting the formation of the diagnostic Tropylium ion.

AzetidineFragmentation M_Ion Precursor [M+H]+ m/z 220 RingOpen Ring Opening (Strain Release) M_Ion->RingOpen Retro-Cyclization EsterLoss Ester Cleavage [-HCOOCH3] M_Ion->EsterLoss Inductive Cleavage Tropylium Tropylium Ion [C7H7]+ m/z 91 RingOpen->Tropylium Benzyl Cleavage Acyclic Acyclic Iminium m/z 128 RingOpen->Acyclic Rearrangement Frag_160 Azetidinium Ion [M-59]+ m/z 160 EsterLoss->Frag_160 Stabilized Cation

Figure 1: Competing fragmentation pathways for Methyl 1-benzyl-2-methylazetidine-2-carboxylate. The red node (m/z 91) represents the dominant fragment in EI, while green nodes represent diagnostic structural fragments.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating internal standards and specific mobile phase modifiers to enhance ionization of the tertiary amine.

Protocol A: LC-MS/MS Quantitation (ESI)

Objective: High-sensitivity quantitation and purity check.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Methanol (LC-MS grade).

    • Dilute to 1 µg/mL using 0.1% Formic Acid in Water (

      
      ). Note: Acidic pH ensures protonation of the azetidine nitrogen (
      
      
      
      ).
  • Chromatography (HPLC):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive (

      
      ).[1]
      
    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile ester).

    • MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
Protocol B: GC-MS Structural Confirmation (EI)

Objective: Fingerprinting for library matching.

  • Injector Considerations:

    • Temperature: Set to 200°C (Max). Warning: Temperatures >250°C induce thermal ring opening of azetidines prior to ionization.

    • Mode: Splitless (1 µL injection).

  • Column:

    • 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.

  • MS Parameters:

    • Ionization: Electron Impact (70 eV).

    • Scan Range: m/z 40–300.

    • Solvent Delay: 3.0 min (to skip solvent peak).

Data Summary & Validation Criteria

When analyzing this molecule, use the following validation criteria to distinguish it from impurities or degradation products.

Table 2: Diagnostic Ion List
m/z ValueIon IdentityOriginInterpretation
220

Molecular IonConfirm parent mass (ESI only).
219

Molecular IonParent mass (EI - weak signal).
160

FragmentLoss of ester group. Indicates intact azetidine ring prior to ester loss.
91

TropyliumBenzyl group confirmation.[2] Base peak in EI.
128

Acyclic AmineResult of ring opening. High abundance indicates thermal stress or high collision energy.
Analytical Workflow Diagram

Workflow Sample Sample: Methyl 1-benzyl-2-methylazetidine-2-carboxylate Prep Prep: Dilute in MeOH + 0.1% FA Sample->Prep Decision Goal? Prep->Decision Path_Quant Quantitation / Purity Decision->Path_Quant Sensitivity Path_Struct Structural ID Decision->Path_Struct Library Match LCMS LC-ESI-MS/MS (Soft Ionization) Path_Quant->LCMS GCMS GC-EI-MS (Hard Ionization) Path_Struct->GCMS Result_LC Data: [M+H]+ (220) No Thermal Degradation LCMS->Result_LC Result_GC Data: Fragments 91, 160 Fingerprint Match GCMS->Result_GC

Figure 2: Decision matrix for selecting the appropriate MS workflow based on analytical goals.

References

  • Couty, F., & Evano, G. (2006).[3] Synthesis of azetidines and their application in the synthesis of biologically active compounds. Organic Preparations and Procedures International. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Tropylium m/z 91 and inductive cleavage rules). Link

  • D'Incalci, M., et al. (1990). Mass spectrometric characterization of azetidine derivatives. Journal of Mass Spectrometry.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Link

Sources

Structural Elucidation of 2,2-Disubstituted Azetidines: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the realm of small-molecule drug discovery, 2,2-disubstituted azetidines represent a high-value pharmacophore. Their quaternary carbon center restricts conformational freedom, often improving metabolic stability and target selectivity compared to their pyrrolidine or piperidine analogs.

However, this quaternary center presents a specific analytical bottleneck: Stereochemical Ambiguity.

Standard NMR techniques (NOESY/ROESY) frequently fail to resolve the absolute configuration of 2,2-disubstituted systems due to the lack of a proton at the quaternary center and the rapid "wing-flapping" (puckering) dynamics of the four-membered ring in solution.

This guide objectively compares Single Crystal X-Ray Diffraction (SCXRD) against NMR and Computational (DFT) alternatives, establishing why SCXRD remains the non-negotiable gold standard for this specific chemical class.

Comparative Analysis: The "Truth" Matrix

The following table contrasts the three primary methods for determining the structure of 2,2-disubstituted azetidines. Note that while NMR is faster, it lacks the definitive authority required for filing IND (Investigational New Drug) applications for chiral quaternary centers.

FeatureMethod A: SCXRD (Gold Standard) Method B: NMR (NOESY/ROESY) Method C: DFT Calculation
Primary Output Absolute Configuration (R/S) & Ring Puckering AngleRelative Stereochemistry & Solution DynamicsPredicted Low-Energy Conformers
Quaternary Center Resolution Definitive. Uses anomalous dispersion (Flack parameter) to define chirality without protons.Ambiguous. Relies on through-space interactions which are often silent at quaternary centers.Hypothetical. Only as good as the basis set and solvent model used.
Ring Puckering Detection Precise measurement of the dihedral angle (

).
Averaged signal (rapid inversion obscures the puckered state).Static prediction; often overestimates planarity.
Sample Requirement Single Crystal (

mm). Challenge: Many azetidines are oils.
Solution (

mg).
None (Computational resources only).
Turnaround Time 24-48 Hours (once crystallized).1-4 Hours.12-72 Hours (CPU time).
Cost High (Instrument/Cryogenics).Medium.Low (Software license).

Technical Deep Dive: The "Puckering" Problem

To understand why X-ray is superior, one must understand the physics of the azetidine ring.

The Geometry of Strain

Unlike six-membered rings, the four-membered azetidine ring is highly strained (~25 kcal/mol). To relieve torsional strain between eclipsing hydrogens, the ring puckers , deviating from planarity.

  • Planar conformation: High energy (eclipsed interactions).

  • Puckered conformation: Lower energy, typically exhibiting a dihedral angle of

    
    .
    

In 2,2-disubstituted derivatives , the bulky groups at the quaternary center amplify this effect (Thorpe-Ingold effect), locking the ring into a specific puckered conformation in the solid state.

Why NMR Fails Here: In solution at room temperature, the energy barrier for nitrogen inversion and ring flipping is low. The azetidine "flaps" rapidly, causing the NMR signal to represent a time-averaged planar structure. This masks the true steric environment that the drug target will actually encounter. Only low-temperature SCXRD (100 K) freezes this motion , revealing the biologically relevant low-energy conformer.

Experimental Protocol: The "Salt Trick" for Oily Azetidines

A major barrier to X-ray analysis is that free-base azetidines are often viscous oils or low-melting solids. The following protocol utilizes salt formation to induce crystallization, a self-validating method for structural determination.

Step-by-Step Crystallization Workflow
  • Pre-Screening (Birefringence Test):

    • Place a drop of the oil between cross-polarizers. If dark, it is amorphous. If it brightens/flashes, microcrystallinity exists.

  • Salt Formation (The Critical Step):

    • Rationale: Protonating the azetidine nitrogen introduces a heavy atom (Cl, Br) or a rigid counter-ion, increasing lattice energy and melting point.

    • Reagent A:HCl in Dioxane (4M). Add dropwise to the azetidine oil dissolved in minimal diethyl ether. The hydrochloride salt often precipitates immediately.

    • Reagent B:Picric Acid. If HCl fails, use picric acid in ethanol. Picrates form strong

      
      -stacking networks that facilitate crystallization of greasy amines.
      
  • Vapor Diffusion (Sitting Drop):

    • Dissolve 5 mg of the azetidine salt in a "Good Solvent" (e.g., Methanol).

    • Place in an inner vial.

    • Fill the outer vial with a "Bad Solvent" (e.g., Diethyl Ether or Pentane).

    • Seal tightly.[1] The volatile bad solvent diffuses into the good solvent, slowly increasing supersaturation.

  • Data Collection (100 K):

    • Mount the crystal on a Mitegen loop.

    • Crucial: Collect data at 100 K (liquid nitrogen stream). This minimizes thermal ellipsoids and allows precise determination of the ring puckering angle.

Visualizations

Diagram 1: Analytical Workflow for Azetidine Derivatives

This flowchart illustrates the critical decision-making process when handling oily azetidine derivatives.

AzetidineWorkflow Start Crude 2,2-Disubstituted Azetidine (Oil) Salt Salt Formation (HCl / Picrate / Tosylate) Start->Salt Stabilize NMR NMR (NOESY) (Ambiguous Result) Start->NMR Quick Check Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst Check Birefringence Check Cryst->Check Check->Salt Amorphous (Try new anion) XRD SCXRD Data Collection (100 K) Check->XRD Crystalline Solve Structure Solution (Absolute Config) XRD->Solve NMR->Salt Inconclusive

Caption: Workflow transforming unstable azetidine oils into crystalline salts for definitive X-ray analysis.

Diagram 2: The Logic of Stereochemical Determination

A logical comparison of why X-ray succeeds where NMR fails for quaternary centers.

ComparisonLogic Problem Unknown Stereochemistry at Quaternary C2 NMR_Path NMR Approach No Proton at C2 Fast Ring Flipping Result: Averaged Signal Problem->NMR_Path XRD_Path X-Ray Approach Anomalous Dispersion Frozen Conformation (100K) Result: Flack Parameter Problem->XRD_Path Outcome_NMR Ambiguous (Relative Only) NMR_Path->Outcome_NMR Outcome_XRD Definitive (Absolute Config) XRD_Path->Outcome_XRD

Caption: Decision matrix highlighting the limitations of NMR for quaternary centers lacking proton probes.

References

  • D'hooghe, M., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Reviews. Link

  • Kuduk, S. D., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters. Link

  • Smith, A. B., et al. (2020). "X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine."[2] Journal of Organic Chemistry. Link

  • Bull, J. A., et al. (2025).[3] "Structurally divergent reactivity of 2,2-disubstituted azetidines." Organic Chemistry Frontiers. Link

  • BenchChem Application Note. (2025). "Confirming the Structure of 3-(2-Phenoxyethyl)azetidine: A Comparative Guide." Link

Sources

Methyl 1-benzyl-2-methylazetidine-2-carboxylate vs other proline analogs in peptides

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the application of Methyl 1-benzyl-2-methylazetidine-2-carboxylate and its derived active residue, 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) , in peptide drug discovery.

Comparative Analysis vs. Proline, Aze, and


-Methylproline 

Executive Summary: The Case for Hyper-Constrained Scaffolds

In modern peptide drug design, standard Proline (Pro) residues often fail to provide sufficient proteolytic stability or precise conformational locking required for high-affinity receptor binding. While Azetidine-2-carboxylic acid (Aze) offers a ring-contracted alternative (4-membered vs. 5-membered), it lacks the steric bulk to fully block proteolytic enzymes.

Methyl 1-benzyl-2-methylazetidine-2-carboxylate represents a critical synthetic intermediate that grants access to 2-Methyl-Aze , a "hyper-constrained" amino acid. By combining ring contraction (Aze) with


-methylation  (Quaternary center), this scaffold offers two distinct advantages:
  • Orthogonal Conformational Control: Induces

    
    -turns rather than the 
    
    
    
    -turns typical of Proline.
  • Metabolic Armor: The quaternary

    
    -carbon renders the peptide bond nearly impervious to standard proteases.
    

This guide details the processing of the intermediate, the structural physics of the residue, and protocols for its incorporation.

Structural & Conformational Analysis

To understand the utility of 2-Me-Aze, we must compare it against its structural relatives. The following table synthesizes physical and conformational data.

Table 1: Comparative Physicochemical Properties of Proline Analogs
PropertyL-Proline (Pro) L-Azetidine-2-carboxylic acid (Aze)

-Methylproline (

-MePro)
2-Methyl-Aze (Target)
Ring Size 5-membered4-membered5-membered4-membered

(Phi) Angle Constraint
Restricted (-60°)Highly Restricted (-60° to -50°)RestrictedFixed

(Psi) Angle Bias
Flexible (-55° to +145°)Biased toward extendedRestricted (Helical)Locked (Turn)
Turn Induction

-Turn (Type I/II)

-Turn

-Helix /

-Helix
Rigid

-Turn
Amide Bond Isomerism Trans preferred (

)
Increased Cis populationTrans preferredElevated Cis propensity
Proteolytic Stability LowModerateHighVery High
Mechanism of Action[1]
  • Ring Contraction (The Aze Effect): Reducing the ring size from 5 to 4 increases ring strain and alters the C

    
    -N-C
    
    
    
    bond angle. This prevents the formation of the H-bond network required for
    
    
    -helices, instead forcing the backbone into a tighter "kink" or
    
    
    -turn.
  • 
    -Methylation (The Steric Lock):  Adding a methyl group at the 
    
    
    
    -position creates a quaternary center. This sterically clashes with the preceding carbonyl oxygen, severely restricting the
    
    
    and
    
    
    torsion angles. It also eliminates the
    
    
    -proton, removing the primary site for racemization and oxidative degradation.

Processing the Intermediate: Synthetic Workflow

The commercial product Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a fully protected precursor. It cannot be used directly in Solid Phase Peptide Synthesis (SPPS). It must be converted to the Fmoc-2-Me-Aze-OH building block.

Visualization: Activation Pathway

The following diagram illustrates the critical deprotection and reprotection cycle required to activate this scaffold for SPPS.

SynthesisWorkflow Start Methyl 1-benzyl-2-methyl azetidine-2-carboxylate (Precursor) Step1 Step 1: Hydrogenolysis (Pd/C, H2, MeOH) Removes Benzyl Group Start->Step1 Inter1 Methyl 2-methyl azetidine-2-carboxylate Step1->Inter1 Step2 Step 2: Saponification (LiOH, THF/H2O) Hydrolyzes Ester Inter1->Step2 Inter2 2-Methyl-Aze-OH (Zwitterion) Step2->Inter2 Step3 Step 3: Fmoc Protection (Fmoc-OSu, NaHCO3) Prepares for SPPS Inter2->Step3 Final Fmoc-2-Me-Aze-OH (Active Building Block) Step3->Final

Figure 1: Synthetic workflow converting the commercial benzyl/methyl ester intermediate into an SPPS-compatible Fmoc amino acid.

Experimental Protocols

Protocol A: Conversion to Fmoc-2-Me-Aze-OH

Objective: Isolate the free amino acid from the precursor and protect it with Fmoc.

  • Debenzylation: Dissolve Methyl 1-benzyl-2-methylazetidine-2-carboxylate (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt%). Stir under H

    
     atmosphere (balloon) for 16h. Filter through Celite. Concentrate to yield the amine methyl ester.
    
  • Hydrolysis: Dissolve residue in THF/H

    
    O (1:1, 40 mL). Add LiOH (2.5 eq) at 0°C. Stir at RT for 4h. Monitor by TLC. Acidify carefully to pH 6-7. Lyophilize to obtain crude amino acid salt.
    
  • Fmoc Protection: Suspend crude solid in H

    
    O/Dioxane (1:1). Add NaHCO
    
    
    
    (3 eq). Add Fmoc-OSu (1.2 eq) dropwise. Stir 18h. Acidify to pH 2 with 1N HCl. Extract with EtOAc.[1][2] Wash with brine, dry over Na
    
    
    SO
    
    
    . Purify via flash chromatography (Hex/EtOAc + 1% AcOH).
Protocol B: Peptide Coupling of Hindered 2-Me-Aze

Challenge: The


-methyl group creates significant steric hindrance, making standard DIC/HOBt coupling inefficient.
Solution:  Use high-reactivity uronium/phosphonium reagents with extended reaction times.

Reagents:

  • Resin: Rink Amide (0.5 mmol/g)

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIEA (Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Pre-activate Fmoc-2-Me-Aze-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in minimal DMF for 2 minutes. Note: Do not exceed 5 mins to avoid racemization, though

    
    -Me reduces this risk.
    
  • Coupling: Add activated mixture to resin. Shake at RT for 2 to 4 hours (double standard time).

  • Monitoring: Perform a Chloranil test (ninhydrin is ineffective for secondary amines). If positive (blue), recouple using PyAOP / DIEA.

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine to prevent deletion sequences.

Performance Data: Stability & Conformation

The following data summarizes the impact of substituting Proline with 2-Me-Aze in a model peptide sequence (e.g., Ac-Xaa-Gly-NH2).

Table 2: Proteolytic Stability (Half-life in Human Serum)
Residue (Xaa)

(Hours)
Fold ImprovementNotes
Proline 1.21.0xRapid cleavage by Prolyl Endopeptidase (PEP)
Azetidine (Aze) 4.53.75xModerate resistance; ring strain slows enzyme fit

-MePro
> 24> 20xSteric bulk blocks active site access
2-Me-Aze > 48 > 40x Synergistic effect: Ring strain + Steric bulk
Diagram: Conformational Space (Ramachandran Logic)

The 2-Me-Aze residue occupies a unique "forbidden" zone for standard amino acids, allowing access to tight turn geometries.

Conformation cluster_effect Biological Consequence Pro Proline (Phi -60, Psi +140) Polyproline II / Beta Turn Aze Azetidine (Aze) (Phi -60, Psi -20) Gamma Turn Pro->Aze Ring Contraction (Excludes Beta Turn) MeAze 2-Methyl-Aze (Phi Fixed, Psi Locked) Rigid Gamma Turn / 3-10 Helix initiation Aze->MeAze Alpha-Methylation (Locks Psi Angle) Result High Receptor Selectivity (Reduced Entropy Loss upon Binding) MeAze->Result

Figure 2: Conformational hierarchy showing how 2-Me-Aze restricts conformational freedom to specific turn geometries, reducing the entropy penalty during receptor binding.

References

  • Conformational Analysis of Aze vs Pro: Zagotto, G., et al.[3] "Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction." Journal of Organic Chemistry, 2000. [Link]

  • Alpha-Methylation and Peptide Stability: Toniolo, C., et al. "Conformationally constrained amino acids: Synthesis and incorporation into peptides." Medicinal Research Reviews, 2005.
  • Azetidine Toxicity and Misincorporation (Contextual Warning): Rubio Gomez, M.A., & Ibba, M.[4][5] "Aminoacyl-tRNA synthetases as targets for non-canonical amino acids." Frontiers in Physiology, 2020. [Link]

  • Coupling Protocols for Hindered Amines: Albericio, F., et al. "Coupling reagents and strategies for the incorporation of hindered amino acids." Chemical Reviews, 2010.

Sources

The Contractive Bioisostere: A Comparative Guide to Azetidine vs. Pyrrolidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Ring Contraction

In the optimization of small molecule drugs, the pyrrolidine ring (5-membered) has long been a "workhorse" scaffold due to its synthetic accessibility (e.g., from Proline) and favorable drug-like properties.[1] However, the azetidine ring (4-membered) has emerged as a high-value bioisostere.[1][2]

This guide provides a technical comparison of these two saturated nitrogen heterocycles. The shift from pyrrolidine to azetidine is not merely a reduction in size; it is a strategic maneuver to modulate lipophilicity (LogD) , alter exit vectors , and block metabolic hotspots without sacrificing basicity.

Quick Comparison Matrix
FeaturePyrrolidine (

)
Azetidine (

)
Impact of Switch (Pyr

Aze)
Ring Size 5-membered4-memberedLower MW (-14 Da)
Ring Strain ~6 kcal/mol~26 kcal/molIncreased synthetic challenge; potential chemical instability
Basicity (pKa) ~11.3 (unsubst.)[1]~11.3 (unsubst.)[1][3]Negligible change in parent; highly sensitive to 3-substitution
Lipophilicity HigherLowerImproved LLE (Lipophilic Ligand Efficiency)
Metabolic Liability

-carbon oxidation
Ring opening (rare)Blocks

-oxidation (CYP mediated)
Geometry Envelope (flexible)Puckered Square (rigid)Altered substituent exit vectors

Physicochemical & Structural Analysis

The "Lipophilicity Tax" and Ligand Efficiency

One of the primary drivers for switching from pyrrolidine to azetidine is the reduction of lipophilicity.[1] The removal of one methylene unit typically lowers


 by approximately 0.4–0.5 units .[1] This reduction often improves solubility and lowers promiscuous binding (off-target toxicity), improving the Lipophilic Ligand Efficiency (LLE) .[1]
Geometric Vector Analysis

The structural implications of ring contraction are profound.

  • Pyrrolidine: Exists in an "envelope" conformation.[1] Substituents at the 3-position project at angles that allow for specific hydrophobic collapse or H-bonding interactions.

  • Azetidine: Exists in a puckered square conformation.[1] The bond angles are compressed (~90°), and the distance between the nitrogen and the C3-substituent is shorter.[1] This rigidity can "freeze" a pharmacophore into a bioactive conformation, reducing the entropic penalty of binding.[1]

Basicity Modulation

While the parent rings have similar pKa values, the inductive effect of substituents is transmitted more efficiently across the smaller azetidine ring.[1]

  • Strategic Insight: Placing an electron-withdrawing group (EWG) like fluorine at the 3-position of azetidine drops the pKa of the nitrogen significantly more than the same substitution on pyrrolidine (due to proximity).[1] This allows for precise tuning of the protonation state at physiological pH.[1]

Decision Framework: The Logic of Switching

The following Graphviz diagram outlines the logical decision process for selecting between these scaffolds during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Nitrogen Heterocycle CheckLogP Is Lipophilicity (LogD) too high? Start->CheckLogP CheckMetab Is Alpha-Carbon Oxidation a liability? CheckLogP->CheckMetab No Azetidine Select AZETIDINE (Lower LogD, Rigid) CheckLogP->Azetidine Yes (Reduce LogD) CheckVector Does the substituent need a specific exit vector? CheckMetab->CheckVector No CheckMetab->Azetidine Yes (Block Hotspot) Pyrrolidine Select PYRROLIDINE (Standard, Synthetic Ease) CheckVector->Pyrrolidine Flexible/Envelope Synthesis Assess Synthetic Feasibility CheckVector->Synthesis Rigid/Square Synthesis->Pyrrolidine Too Difficult Synthesis->Azetidine Feasible

Figure 1: Decision tree for selecting between Azetidine and Pyrrolidine scaffolds based on DMPK and structural requirements.

Case Studies in Drug Design

Cobimetinib (Cotellic)[1]
  • Target: MEK inhibitor (Melanoma).[1]

  • Scaffold Role: The molecule features a 3-substituted azetidine.[1][3][4]

  • Design Win: The azetidine ring provided the necessary solubility and metabolic stability profile that the larger piperidine or pyrrolidine analogs lacked.[1] The high ring strain is managed by the specific substitution pattern, preventing ring opening.[1]

Baricitinib (Olumiant)[1]
  • Target: JAK1/JAK2 inhibitor (Rheumatoid Arthritis).[1]

  • Scaffold Role: An azetidine ring links the sulfonyl group to the cyanoguanidine moiety.[1]

  • Design Win: The azetidine serves as a rigid linker that orients the warhead correctly while minimizing steric bulk compared to a pyrrolidine or piperidine linker.[1]

Experimental Protocols

Protocol A: Synthesis of 3-Aryl-Azetidines (The Challenge)

Unlike pyrrolidines, which can be easily made via reductive amination or 1,3-dipolar cycloaddition, azetidines often require specific ring-closure methodologies due to strain.[1]

Objective: Synthesize a 1-benzhydryl-3-arylazetidine intermediate.

Reagents:

  • 1-(Diphenylmethyl)azetidin-3-ol (Commercial starting material)[1]

  • Thionyl Chloride (

    
    )[1]
    
  • Aryl Grignard Reagent (

    
    )[1]
    

Step-by-Step Methodology:

  • Activation: Dissolve 1-(diphenylmethyl)azetidin-3-ol (1.0 eq) in dry DCM at 0°C. Add

    
     (1.2 eq) dropwise.
    
    • Mechanism:[1][5][6][7] Conversion of the hydroxyl to a chloride leaving group.[1]

  • Reaction: Stir at room temperature for 2 hours. Evaporate volatiles to yield the 3-chloro-azetidine hydrochloride salt.[1]

  • Coupling: Resuspend the salt in anhydrous THF. Cool to -78°C.[1]

  • Grignard Addition: Slowly add

    
     (3.0 eq).[1] The excess is required to neutralize the HCl salt and drive the substitution.[1]
    
    • Note: This proceeds via an elimination-addition mechanism (via an azetidinium ion intermediate) rather than direct

      
      , preserving the ring.[1]
      
  • Quench & Isolation: Quench with saturated

    
    . Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc).
    

Validation:

  • 1H NMR: Look for the characteristic azetidine protons (multiplets around

    
     3.5–4.5 ppm).[1]
    
  • LCMS: Confirm Mass [M+H]+.

Protocol B: Comparative Metabolic Stability Assay

To verify the "Metabolic Blockade" hypothesis.[1]

Objective: Compare intrinsic clearance (


) of a Pyrrolidine analog vs. Azetidine analog.

Workflow:

  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Dilute to 1

    
     in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]
    
  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH (1 mM) to initiate metabolism.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Plot

    
     vs time to determine 
    
    
    
    .[1]

Data Interpretation:

  • If Azetidine

    
     >> Pyrrolidine 
    
    
    
    , the hypothesis that ring contraction reduced metabolic liability is confirmed.[1]

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. "Azetidines: Emerging Scaffolds for Drug Discovery."[1][8] (Generalized search link for verification).

  • Cobimetinib Discovery. ACS Medicinal Chemistry Letters. "Discovery of Cobimetinib (GDC-0973), a Potent and Selective Inhibitor of MEK1 and MEK2."[1]

  • Physicochemical Properties. ChemMedChem. "Azetidines vs Pyrrolidines: A physicochemical comparison."

  • Synthesis of Azetidines. Organic Letters. "Recent Advances in the Synthesis of Azetidines." [1]

  • Metabolic Stability. Drug Metabolism and Disposition. "Ring size effects on microsomal stability of nitrogen heterocycles."

(Note: Specific deep-links to papers are simulated based on standard authoritative journals in the field as requested by the prompt constraints to prioritize working landing pages over potentially broken deep links.)

Sources

Publish Comparison Guide: Validating the Purity of Methyl 1-benzyl-2-methylazetidine-2-carboxylate via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of constrained amino acid scaffolds, Methyl 1-benzyl-2-methylazetidine-2-carboxylate represents a critical intermediate. Its strained four-membered ring and basic tertiary amine functionality present unique analytical challenges, specifically regarding stability and peak tailing.

While Quantitative NMR (qNMR) offers an absolute purity measurement without the need for response factors, it lacks the sensitivity required to profile trace impurities (<0.1%) essential for GMP release. Gas Chromatography (GC) , though viable for esters, poses a risk of thermal degradation due to ring strain.

Recommendation: RP-HPLC with UV detection is the superior method for routine purity validation. It balances sensitivity, robustness, and the ability to resolve synthesis byproducts (e.g., the hydrolyzed free acid or de-benzylated analogs). This guide details a validated HPLC protocol and compares it objectively against qNMR and GC-FID.

Technical Introduction

The Analyte: Methyl 1-benzyl-2-methylazetidine-2-carboxylate
  • Chemical Nature: A strained azetidine ring with a tertiary amine and a methyl ester.

  • Chromophore: The N-benzyl group provides strong UV absorption at 254 nm , making UV detection highly sensitive.

  • Stability Concerns:

    • Hydrolysis: The methyl ester is susceptible to acid/base hydrolysis to the carboxylic acid.

    • Ring Opening: The strained ring can open under harsh thermal conditions (relevant for GC).

    • Basicity: The tertiary nitrogen will be protonated at acidic pH, causing interaction with residual silanols on silica columns (leading to peak tailing).

Method Comparison: HPLC vs. Alternatives

The following matrix objectively compares the proposed HPLC method against standard industry alternatives.

FeatureRP-HPLC (Recommended) qNMR (Truth Standard) GC-FID (Alternative)
Primary Utility Routine purity & impurity profilingAbsolute assay (potency)Volatile solvent/reagent check
Sensitivity (LOD) High (0.05% area)Low (~1% limit for impurities)High (flame ionization)
Selectivity Excellent (separates isomers/byproducts)Moderate (overlapping signals)Good, but thermal risk
Sample Integrity High (ambient temperature)High (non-destructive)Low (Risk of ring opening >150°C)
Throughput High (automated sequences)Low (manual processing)High
Reference Standard Required for assay (or % area for purity)Not Required (Internal Std only)Required
Why HPLC Wins for Purity Validation

While qNMR is superior for determining the weight % assay (how much actual molecule is in the jar), it cannot easily detect the 0.1% impurity formed by a side reaction. HPLC is necessary to prove the chemical purity required for downstream drug development steps.

Validated Experimental Protocol: RP-HPLC

This protocol is designed to mitigate amine tailing using a chaotropic agent (TFA) and ensure retention of the hydrophobic benzyl group.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Instrument: HPLC system with Binary Pump and DAD/VWD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Dimensions: 4.6 x 150 mm, 3.5 µm or 5 µm.

    • Why: "End-capped" prevents amine interaction with silanols; C18 provides retention for the benzyl group.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).

    • Role: TFA ion-pairs with the basic nitrogen, improving peak shape.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection:

    • 254 nm: Primary (Benzyl absorption).

    • 210 nm: Secondary (Amide/Ester bonds, detection of non-aromatic impurities).

  • Injection Volume: 5 - 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic equilibration
15.095Linear Gradient (Elute product & non-polars)
18.095Wash
18.15Re-equilibration
23.05End of Run
Sample Preparation[8]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume (1 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Data Analysis & Interpretation

Expected Chromatogram Profile
  • tR ~ 2-3 min: Solvent front / Polar impurities (e.g., free amine salts).

  • tR ~ 8-10 min: Methyl 1-benzyl-2-methylazetidine-2-carboxylate (Main Peak).

  • tR ~ 11-13 min: Hydrophobic impurities (e.g., benzylated dimers).

Calculation

Purity is determined via % Area Normalization :


[1]

Note: For absolute assay, compare the main peak area against a qualified reference standard curve.

Visualizations

Analytical Decision Workflow

This diagram illustrates the logical flow for selecting the correct validation method based on specific data needs.

DecisionTree Start Start: Purity Analysis Needed Q1 Is Absolute Weight % (Assay) required? Start->Q1 Q2 Is Trace Impurity Profiling (<1%) required? Q1->Q2 No (or Ref Std exists) Res_qNMR Method: qNMR (Internal Standard) Q1->Res_qNMR Yes (No Ref Std available) Res_HPLC Method: RP-HPLC (Area % or Ext. Std) Q2->Res_HPLC Yes (High Sensitivity) Res_GC Method: GC-FID (Only if thermally stable) Q2->Res_GC No (Volatiles only)

Caption: Decision matrix for selecting between HPLC, qNMR, and GC based on sensitivity and assay requirements.

HPLC Method Validation Pathway

The following workflow outlines the sequential steps to validate the method described above.

ValidationWorkflow Step1 1. Specificity (Inject Blank & Placebo) Step2 2. Linearity (5 Conc. Levels) Step1->Step2 Step3 3. Precision (6 Replicates) Step2->Step3 Step4 4. Accuracy (Spike Recovery) Step3->Step4 Final Validated Method Step4->Final

Caption: Step-by-step workflow for validating the RP-HPLC method according to ICH Q2(R1) guidelines.

References

  • PubChem. (2025).[2] Methyl azetidine-2-carboxylate Compound Summary. National Library of Medicine. [Link]

  • MDPI. (2023). Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis. Molecules. [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Biological activity of Methyl 1-benzyl-2-methylazetidine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Biological Profiling of Methyl 1-benzyl-2-methylazetidine-2-carboxylate Scaffolds

Core Directive: This guide treats Methyl 1-benzyl-2-methylazetidine-2-carboxylate not as a standalone therapeutic, but as a critical quaternary amino acid scaffold used to engineer metabolic stability and conformational rigidity into bioactive peptides.

Executive Summary: The Quaternary Constraint

Methyl 1-benzyl-2-methylazetidine-2-carboxylate is a protected precursor to 2-Methylazetidine-2-carboxylic acid (2-Me-Aze) . In drug design, this scaffold serves as a "super-constrained" proline surrogate. While the natural homologue, L-Azetidine-2-carboxylic acid (Aze), is a known environmental toxin (found in sugar beets) that causes protein misfolding, the 2-methyl derivative offers a strategic advantage: the quaternary center prevents racemization and blocks the specific enzymatic pathways responsible for Aze toxicity, while retaining the ability to lock peptides into stable


-turn conformations.

Key Differentiators:

  • Ring Strain: 4-membered ring (Azetidine) imposes stricter

    
     and 
    
    
    
    torsion angle constraints than the 5-membered Proline ring.
  • Metabolic Shield: The C2-Methyl group eliminates the

    
    -proton, rendering the residue immune to dehydrogenases and reducing susceptibility to proteolytic cleavage.
    
  • Lipophilicity: The

    
    -benzyl and methyl ester groups in the title compound enhance cell permeability, making it an ideal intermediate for intracellular delivery or further functionalization.
    

Comparative Biological Activity

The biological utility of this scaffold is best understood by comparing it to its structural analogues.

Table 1: Structural & Functional Comparison
FeatureL-Proline (Natural) L-Azetidine-2-carboxylic acid (Aze) 2-Me-Aze Scaffold (Title Derivative)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Conformation Flexible Turn InducerRigid Turn InducerHyper-Rigid (Quaternary Lock)
Toxicity Non-toxic (Nutrient)High (Misincorporation into proteins)Low (Steric bulk prevents tRNA loading)
Metabolic Stability Low (Proteolysis prone)ModerateHigh (Resistant to racemization)
Primary Application Protein SynthesisAllelopathic ToxinPeptidomimetics / Drug Design
Mechanism of Action: The "Turn" Effect

In bioactive peptides (e.g., antimicrobial peptides or neuropeptides), replacing Proline with 2-Me-Aze alters the peptide backbone geometry.

  • Proline: Typically favors a mix of cis and trans peptide bonds.

  • 2-Me-Aze: The steric clash of the 2-Methyl group strongly biases the amide bond conformation, often forcing a specific Type II

    
    -turn . This is critical for receptor binding in GPCR ligands (e.g., Angiotensin II analogues).
    

Biological Applications & Experimental Data

Application A: Stabilization of Antimicrobial Peptides (AMPs)

The title scaffold is deprotected and incorporated into AMPs to prevent degradation by bacterial proteases.

  • Experimental Evidence: In a comparative study of proline-rich AMPs, replacing Pro with 2-Me-Aze increased the half-life (

    
    ) in human serum from 15 minutes to >4 hours .
    
  • Potency: The rigidified structure maintained antimicrobial activity (MIC

    
     4-8 
    
    
    
    g/mL against E. coli) while reducing cytotoxicity to mammalian cells.
Application B: Neuroactive Ligand Design

Azetidine derivatives are potent modulators of Nicotinic Acetylcholine Receptors (nAChRs). The 1-benzyl-2-methyl scaffold serves as a precursor for synthesizing Epibatidine analogues .

  • Binding Affinity: Derivatives retaining the azetidine core show nanomolar affinity (

    
     nM) for 
    
    
    
    nAChR subtypes.

Experimental Protocols

Protocol 1: Deprotection & Peptide Coupling

To utilize the scaffold in biological assays, the protecting groups must be removed selectively.

  • Saponification (Ester Hydrolysis):

    • Dissolve Methyl 1-benzyl-2-methylazetidine-2-carboxylate (1 eq) in THF/MeOH (1:1).

    • Add LiOH (2.0 eq) at 0°C. Stir for 2 hours.

    • Acidify to pH 3 with 1M HCl. Extract with EtOAc.

    • Result: 1-Benzyl-2-methylazetidine-2-carboxylic acid (Free acid for coupling).

  • Hydrogenolysis (N-Debenzylation):

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% w/w) and stir under

      
       atmosphere (1 atm) for 12 hours.
      
    • Filter through Celite.

    • Result: 2-Methylazetidine-2-carboxylic acid (Ready for solid-phase synthesis).

Protocol 2: In Vitro Proteolytic Stability Assay

Validate the metabolic stability conferred by the 2-Me-Aze scaffold.

  • Preparation: Synthesize a model tripeptide: Ac-Phe-[Scaffold]-Ala-NH2 .

  • Incubation: Incubate peptide (100

    
    M) with Chymotrypsin (1 
    
    
    
    M) in Tris-HCl buffer (pH 7.4) at 37°C.
  • Sampling: Aliquot samples at 0, 15, 30, 60, and 120 minutes. Quench with 1% TFA.

  • Analysis: Analyze via HPLC-MS. Calculate % remaining peptide.

    • Expected Result: Proline control degrades >80% in 60 mins. 2-Me-Aze analogue degrades <10%.

Visualizations

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates why the 2-Methyl group transforms the toxic Aze core into a valuable therapeutic scaffold.

SAR_Logic Proline L-Proline (Natural AA) Aze Azetidine-2-COOH (Toxic Analog) Proline->Aze Ring Contraction (5 -> 4 membered) MeAze 2-Me-Aze (Therapeutic Scaffold) Aze->MeAze C2-Methylation (Quaternary Center) Effect1 Misincorporation into Proteins (Toxicity) Aze->Effect1 MeAze->Effect1 Blocked Effect2 Metabolic Stability (No alpha-H) MeAze->Effect2 Effect3 Conformational Lock (Beta-Turn Inducer) MeAze->Effect3

Caption: SAR evolution from Proline to the 2-Me-Aze scaffold. Methylation blocks toxicity pathways while enhancing stability.

Diagram 2: Synthesis & Derivatization Workflow

The pathway from the title compound to bioactive peptides.

Synthesis_Flow Start Methyl 1-benzyl-2-methyl azetidine-2-carboxylate Step1 LiOH Hydrolysis (Ester Cleavage) Start->Step1 Inter1 1-Benzyl-2-methyl azetidine-2-COOH Step1->Inter1 Step2 H2, Pd/C (Debenzylation) Inter1->Step2 Core 2-Methylazetidine-2-COOH (Free Scaffold) Step2->Core App Solid Phase Peptide Synthesis (SPPS) Core->App Final Stabilized Peptidomimetic (Drug Candidate) App->Final

Caption: Workflow for converting the protected title compound into a bioactive peptidomimetic drug candidate.

References

  • Rubenstein, E., et al. (2009).[1] "Azetidine-2-carboxylic acid in the food chain."[1][2][3] Phytochemistry, 70(1), 100-104. Link

  • Zagari, A., Nemethy, G., & Scheraga, H. A. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides."[4][5] Biopolymers, 30(9-10), 951-959. Link

  • Couty, F., & Evano, G. (2006). "Azetidines: New tools for the synthesis of nitrogen heterocycles.
  • Seebach, D., et al. (1996). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, 35(23-24), 2708-2748. (Foundational work on quaternary amino acid synthesis including 2-Me-Aze).[5]

  • Song, Z., et al. (2022). "Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells." Current Issues in Molecular Biology, 44(10), 4488-4514. Link

Sources

Analysis of Conformational Constraints of 2,2-Disubstituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Medicinal Chemists

Executive Summary

In modern drug discovery, "escaping the flatland" of traditional aromatic scaffolds is a priority for improving solubility, selectivity, and metabolic stability. The 2,2-disubstituted azetidine represents a privileged structural motif that bridges the gap between high-energy strained rings and stable, drug-like heterocycles.

Unlike flexible acyclic amines or larger saturated rings (pyrrolidines, piperidines), the 2,2-disubstituted azetidine offers a unique "conformational lock." The geminal disubstitution at the


-position exploits the Thorpe-Ingold effect to rigidify the ring pucker, pre-organizing substituents for receptor binding while simultaneously blocking the most metabolically labile site (the 

-carbon).

This guide objectively analyzes the conformational landscape of this scaffold, compares it with standard alternatives, and provides validated protocols for its synthesis and characterization.

Conformational Landscape Analysis

The Physics of the Four-Membered Ring

The azetidine ring is not planar. To minimize torsional strain (Pitzer strain) caused by eclipsing interactions of adjacent methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

  • Ring Strain Energy (SE): ~26 kcal/mol (approx.[1] same as cyclobutane).[1]

  • Puckering Angle: Typically 25°–35° deviation from planarity.[1]

  • Nitrogen Inversion: The barrier to N-inversion in azetidines (~6–9 kcal/mol) is higher than in acyclic amines but lower than in aziridines.

The "Gem-Disubstituent" Effect (2,2-Substitution)

Introducing two substituents (e.g., methyl groups) at the C2 position drastically alters the energy landscape.

  • Thorpe-Ingold Effect: The internal C-C-C bond angle is compressed, which expands the external angle between the substituents. This reduces the activation entropy (

    
    ) for ring closure during synthesis and increases the barrier to ring opening.
    
  • Conformational Locking: In a monosubstituted azetidine, the substituent can toggle between pseudo-equatorial and pseudo-axial orientations via ring flipping.[1] In a 2,2-disubstituted azetidine , the bulkier group preferentially occupies the pseudo-equatorial position to avoid 1,3-diaxial-like steric clashes across the ring. This "locks" the ring pucker into a single dominant conformer, reducing the entropic penalty of binding to a protein target.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy wells of the azetidine ring pucker and how 2,2-substitution deepens one well, creating a "locked" state.

AzetidineConformation Planar Planar Transition State (High Torsional Strain) Pucker2 Pucker B (Subst. Pseudo-Axial) High Energy Planar->Pucker2 Pucker1 Pucker A (Subst. Pseudo-Equatorial) Global Minimum Pucker1->Planar Ring Flip Barrier (~1.5 kcal/mol) Constraint 2,2-Disubstitution Effect: Deepens Pucker A well Destabilizes Pucker B Constraint->Pucker1

Figure 1: Energy landscape of azetidine puckering. 2,2-disubstitution thermodynamically favors 'Pucker A', effectively reducing the population of 'Pucker B' and rigidifying the scaffold.

Comparative Performance Metrics

The following table contrasts the 2,2-disubstituted azetidine against its most common medicinal chemistry alternatives: the unsubstituted azetidine, the pyrrolidine (5-membered), and the acyclic dimethyl amine.

Metric2,2-Dimethyl Azetidine Unsubstituted Azetidine Pyrrolidine Acyclic Amine
Conformational Entropy Low (Locked) Medium (Flexible pucker)High (Envelope flux)Very High (Free rotation)
Basicity (pKa of Conj. Acid) ~9.5 – 10.5 ~11.3~11.3~10.7
Metabolic Stability (

)
High (Blocks

-oxidation)
Low (Vulnerable at

-C)
MediumLow
Lipophilicity (LogP) Low (Compact polar surface)Very LowMediumHigh
Vector Geometry Defined (

rigid)
FlexibleFlexibleUndefined
Csp3 Fraction High HighHighLow

Key Takeaway: The 2,2-disubstituted azetidine provides the best balance of metabolic stability (by blocking the


-carbon) and conformational rigidity , without the excessive lipophilicity penalty often seen when adding methyl groups to larger rings.

Experimental Protocols

A. Synthesis: Intramolecular Cyclization (Self-Validating)

Rationale: The most robust route to 2,2-disubstituted azetidines is the cyclization of


-functionalized amines. The "gem-dimethyl" effect actually accelerates this step compared to the unsubstituted analog.

Protocol:

  • Starting Material: Begin with a 3-amino-3-methylbutan-1-ol derivative (commercially available or derived from

    
    -amino acids).[1]
    
  • Activation: Convert the primary alcohol to a leaving group (Mesylate/Tosylate).

    • Reagents: MsCl (1.2 eq), Et3N (2.0 eq), DCM, 0°C.

    • Checkpoint: Monitor by TLC.[1] Disappearance of alcohol (

      
      ) and appearance of sulfonate (
      
      
      
      ).[1]
  • Cyclization: Heat the intermediate in a polar solvent to induce intramolecular displacement.[1]

    • Reagents: Reflux in acetonitrile or DMF with K2CO3.[1]

    • Validation: The reaction is self-driving due to the Thorpe-Ingold effect.

  • Purification: Acid-base extraction. The product is a secondary amine; extract into aqueous HCl, wash organics, then basify and extract back into DCM.

B. Structural Validation: NMR Analysis of Pucker

Rationale: X-ray crystallography is definitive, but solution-phase NMR is faster for routine analysis.[1] The vicinal coupling constants (


) reveal the ring pucker.

Workflow:

  • Acquire 1H NMR in

    
     or 
    
    
    
    -DMSO.
  • Focus on the C3 and C4 protons.[1]

  • Analysis:

    • In a flexible azetidine, couplings average out.[1]

    • In a locked 2,2-disubstituted azetidine , you will observe distinct multiplets for the pseudo-axial and pseudo-equatorial protons at C3/C4.

    • Use the Karplus equation: Large

      
       values (~9-10 Hz) indicate anti-periplanar relationships (pseudo-trans), confirming a locked pucker.
      
C. Workflow Diagram

Workflow Start Target Design (2,2-Disubst. Azetidine) Synth Synthesis (Amino Alcohol Cyclization) Start->Synth Check1 Checkpoint: TLC/LCMS (Mass Confirmation) Synth->Check1 Check1->Synth Fail (Optimize LG) NMR 1H NMR Analysis (J-coupling Pucker Check) Check1->NMR Pass XRay X-Ray Crystallography (Definite Vector Map) NMR->XRay Optional Validation Final SAR Integration (Potency/Stability Data) NMR->Final XRay->Final

Figure 2: Integrated workflow for the synthesis and conformational validation of azetidine scaffolds.

Case Study: Metabolic Stability

A common failure mode in lead optimization is rapid clearance via oxidative dealkylation at the


-carbon of a cyclic amine.
  • Scenario: A pyrrolidine-based lead compound shows high potency (

    
     nM) but poor half-life (
    
    
    
    min) in human liver microsomes (HLM).
  • Intervention: Ring contraction to azetidine reduces lipophilicity, but the

    
    -protons remain liable.
    
  • Solution: Installation of a 2,2-dimethylazetidine .

    • Result: The

      
      -protons are replaced by methyl groups, blocking the site of metabolism.
      
    • Outcome:

      
       increases to >60 min. The conformational lock maintains the vector orientation of the pharmacophore, preserving potency (
      
      
      
      nM).

References

  • Synthesis of 2,2-disubstituted azetidines : "Rapid Assembly of Saturated Nitrogen Heterocycles in One‐Pot." ResearchGate.[1] Link

  • Conformational Analysis : "Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines." Organic Chemistry Frontiers. Link

  • Azetidine in Drug Discovery : "The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif."[1] BenchChem.[1] Link

  • Nitrogen Inversion Barriers : "Nitrogen inversion in cyclic amines and the bicyclic effect." Journal of Organic Chemistry. Link

  • Gem-Dimethyl Effect : "Divergent mechanistic routes for the formation of gem-dimethyl groups."[1][2] PubMed.[1][3] Link

  • X-Ray Data : "Crystal structure and Hirshfeld surface analysis." NIH.[1] Link

Sources

Spectroscopic comparison between N-benzyl and N-Boc protected azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison between N-benzyl and N-Boc Protected Azetidines Content Type: Technical Comparison Guide

Executive Summary & Scientific Context

In drug discovery, the azetidine ring (a 4-membered nitrogen heterocycle) serves as a critical bioisostere for gem-dimethyl groups or proline derivatives, offering unique vectors for metabolic stability and conformational restriction. However, the choice of protecting group (PG)—N-tert-butoxycarbonyl (Boc) vs. N-Benzyl (Bn) —drastically alters the spectroscopic signature of the molecule.

This guide addresses a common analytical pitfall: misinterpreting conformational isomers (rotamers) as impurities. N-Boc azetidines frequently exhibit complex NMR splitting patterns due to restricted rotation, whereas N-benzyl analogs typically display sharp, averaged signals due to rapid nitrogen inversion. Understanding these differences is essential for accurate structural assignment and purity assessment.

Structural & Electronic Basis of Spectroscopic Divergence

The spectroscopic differences stem from the electronic environment of the nitrogen atom.

FeatureN-Boc Azetidine N-Benzyl Azetidine
Nitrogen Hybridization Partial

(Amide-like resonance)

(Pyramidal amine)
Electronic Effect Electron Withdrawing Group (EWG)Electron Donating / Neutral
Dominant Dynamic Restricted Rotation (N-C=O bond)Nitrogen Inversion (Rapid at RT)
Consequence Existence of distinct s-cis and s-trans rotamers.Rapid averaging of axial/equatorial conformers.
Visualization: Conformational Dynamics

The following diagram illustrates the mechanistic origin of the spectral differences.

AzetidineDynamics cluster_Boc N-Boc Dynamics (Slow Exchange) cluster_Bn N-Benzyl Dynamics (Fast Exchange) Boc_Rotamer1 Rotamer A (tBu anti to Ring) Boc_Barrier High Barrier (~15-18 kcal/mol) Boc_Rotamer1->Boc_Barrier Boc_Rotamer2 Rotamer B (tBu syn to Ring) Boc_Barrier->Boc_Rotamer2 Bn_Inv1 Invertomer A (N-LP Axial) Bn_Barrier Low Barrier (<8 kcal/mol) Bn_Inv1->Bn_Barrier Bn_Inv2 Invertomer B (N-LP Equatorial) Bn_Barrier->Bn_Inv2

Caption: Comparative energy landscapes. N-Boc systems face a high rotational barrier leading to dual NMR signals (rotamers), while N-Benzyl systems undergo rapid inversion, yielding averaged signals.

Detailed Spectroscopic Comparison
3.1 Nuclear Magnetic Resonance (NMR)

The most distinct differences appear in the


H and 

C NMR spectra.

Table 1: Characteristic Chemical Shifts (


, ppm in CDCl

)
MoietySignal TypeN-Boc Azetidine N-Benzyl Azetidine Notes

-Protons
(Ring CH

-N)

H
3.8 – 4.2 (Broad/Split)3.1 – 3.3 (Triplet/Multiplet)Boc deshields

-H due to anisotropy and EWG nature.

-Protons
(Ring CH

)

H
2.2 – 2.4 2.0 – 2.1 Less affected, but Boc is generally downfield.
PG Protons

H
1.42 / 1.44 (tBu Singlet)3.6 – 3.7 (Benzyl CH

Singlet)
Boc tBu often appears as two unequal singlets (rotamers).
Carbonyl / Quaternary

C
156.0 (C=O), 79.0 (C-O)138.0 (Ar-C

)
The C=O peak is the definitive Boc identifier.

-Carbons

C
47.0 – 55.0 (Broad)58.0 – 62.0 Benzyl

-C is deshielded relative to Boc

-C due to alkyl vs carbamate effects.

Critical Analysis of Rotamers:

  • N-Boc: At 25°C, you will often see two sets of signals for the ring protons and the t-butyl group (e.g., a 60:40 ratio). Do not purify. This is intrinsic.[1]

  • N-Benzyl: Signals should be sharp. If broadening occurs, it suggests protonation (forming an ammonium salt) or aggregation, not rotamers.

3.2 Infrared Spectroscopy (IR)

IR provides a rapid "Go/No-Go" confirmation of the protecting group.

  • N-Boc: Dominant C=O stretch (carbamate) at 1690–1705 cm

    
     . This is usually the strongest band in the carbonyl region.
    
  • N-Benzyl: Absence of C=O . Look for C-H aromatic stretches (>3000 cm

    
    ) and C=C aromatic ring stretches  (1450, 1500, 1600 cm
    
    
    
    ).[2]
3.3 Mass Spectrometry (MS)

Fragmentation patterns in ESI/EI differ significantly.

  • N-Boc:

    • Parent Ion:

      
       or 
      
      
      
      .
    • Fragment:

      
      [M+H - 100]^+ (Loss of Boc) .
      
    • Note: Boc groups are acid-labile; using acidic matrices in MALDI or high cone voltage in ESI can cause in-source fragmentation, showing the free amine mass.

  • N-Benzyl:

    • Parent Ion:

      
      .
      
    • Fragment: m/z 91 (Tropylium ion) is the base peak in EI; in ESI, loss of the benzyl group (

      
      ) is common under high energy collision.
      
Experimental Protocols
Protocol A: Variable Temperature (VT) NMR for Rotamer Confirmation

Use this protocol if your N-Boc Azetidine spectrum looks "dirty" with split peaks.

  • Preparation: Dissolve ~5-10 mg of the N-Boc azetidine in DMSO-d

    
      or Toluene-d
    
    
    
    (CDCl
    
    
    has a low boiling point, limiting the upper temperature range).
  • Acquisition (RT): Acquire a standard

    
    H spectrum at 25°C (298 K). Note the chemical shift separation (
    
    
    
    ) of the split signals.
  • Heating: Increase the probe temperature in 10°C increments (e.g., 40°C, 50°C, 60°C, up to 80-90°C).

  • Observation:

    • Coalescence: As temperature rises, the rotation rate (

      
      ) increases. When 
      
      
      
      (frequency difference), the peaks will broaden and merge into a single sharp average.
    • Validation: If the peaks merge, the sample is pure. If they remain distinct or decompose, you have impurities.

Protocol B: Distinguishing N-Benzyl from Benzyl Chloride Impurity

N-Benzyl azetidines are often synthesized from benzyl halides. Residual benzyl halide is a common impurity.

  • Focus Region: Examine the 4.0 – 5.0 ppm region in

    
    H NMR.
    
  • Diagnostic Signals:

    • N-Benzyl Azetidine: Benzylic CH

      
       appears at ~3.6 ppm .
      
    • Benzyl Chloride (Reagent): Benzylic CH

      
       appears at ~4.6 ppm  (deshielded by Cl).
      
    • Benzyl Alcohol (Hydrolysis byproduct): Benzylic CH

      
       appears at ~4.7 ppm .
      
  • Integration: Integrate the azetidine ring protons (e.g.,

    
    -CH
    
    
    
    at 2.1 ppm) against the signal at 4.6 ppm to calculate mole% impurity.
Decision Workflow: Identification Guide

Use this workflow to determine the identity and purity of an unknown protected azetidine.

IdentificationWorkflow Start Unknown Protected Azetidine IR_Step Step 1: IR Spectroscopy Check 1650-1750 cm⁻¹ Start->IR_Step Has_CO Strong Peak ~1700 cm⁻¹ IR_Step->Has_CO No_CO No Peak ~1700 cm⁻¹ IR_Step->No_CO Boc_Path Suspect N-Boc Has_CO->Boc_Path Bn_Path Suspect N-Benzyl No_CO->Bn_Path NMR_Step_Boc Step 2: 1H NMR (CDCl3) Check 1.4 ppm & 3.8-4.2 ppm Boc_Path->NMR_Step_Boc NMR_Step_Bn Step 2: 1H NMR (CDCl3) Check 3.6 ppm & 7.2-7.4 ppm Bn_Path->NMR_Step_Bn Boc_Result Split Peaks / Broadening? Perform VT-NMR (Protocol A) NMR_Step_Boc->Boc_Result Bn_Result Sharp Singlet at 3.6 ppm? Check for Bn-Cl at 4.6 ppm (Protocol B) NMR_Step_Bn->Bn_Result

Caption: Analytical decision tree for distinguishing N-Boc and N-Benzyl azetidines based on IR and NMR features.

References
  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

  • Dutler, R., Rauk, A., & Sorensen, T. S. (1987). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine.[3] Journal of the American Chemical Society.[4] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to chapters on Carbamates and Amines). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Refer to Dynamic NMR section). Link

  • Sirotnak, F. M., et al. (1984). Synthesis and biological activity of N-benzyl and N-Boc derivatives. Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 1-benzyl-2-methylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment & Hazard Identification

Effective safety protocols require understanding the mechanism of toxicity, not just the regulatory classification. Methyl 1-benzyl-2-methylazetidine-2-carboxylate presents a dual-threat profile: the chemical reactivity of the strained azetidine ring and the lipophilicity of the benzyl moiety.

Mechanistic Hazards
  • Ring Strain Reactivity: The azetidine ring possesses approximately ~25 kcal/mol of ring strain. While more stable than aziridines, azetidines are susceptible to nucleophilic attack and ring-opening, particularly in acidic environments. This potential for alkylation of biological nucleophiles (DNA/Proteins) necessitates handling this compound as a potential sensitizer and mutagen [1, 2].

  • Lipophilic Absorption: The benzyl group significantly increases the molecule's lipophilicity (logP), facilitating rapid dermal absorption. Standard nitrile gloves may offer reduced breakthrough times compared to non-aromatic analogs [3].[1]

Hazard Classification (GHS)

Based on structural analogs (Read-Across Methodology)

Hazard ClassCategoryH-CodeDescription
Skin Irritation 2H315Causes skin irritation.[2][3]
Eye Irritation 2AH319Causes serious eye irritation.[2][4]
STOT - SE 3H335May cause respiratory irritation.[2]
Acute Tox. 4H302Harmful if swallowed.[2][4][5]

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is designed as a self-validating system. The "Barrier Logic" dictates that physical PPE is the secondary line of defense, with engineering controls (fume hoods) being primary.

Hand Protection: The "Double-Glove" Standard

Single-layer nitrile provides only incidental splash protection against benzyl-functionalized esters.

  • Primary Layer (Inner): 4-mil Nitrile (Examination Grade). Acts as the final biological barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Silver Shield® (Laminate) for high-risk transfers.

  • Rationale: Aromatic solvents and benzyl derivatives can swell nitrile, reducing breakthrough time to <15 minutes. Double gloving creates a sacrificial outer layer and allows for immediate doffing upon contamination without exposing skin [3, 4].

Respiratory & Eye Protection[2]
  • Engineering Control: All handling must occur within a certified chemical fume hood operating at 80-100 fpm face velocity.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required during synthesis and workup. Safety glasses are insufficient due to the potential for ring-opening vapors or violent reactivity during acid quenches.

  • Respiratory: If fume hood containment is breached or unavailable (emergency only), a full-face respirator with Organic Vapor (OV) cartridges is required. N95 masks provide zero protection against these vapors.

PPE Selection Logic (Visualization)

This decision tree guides the researcher through the selection process based on the specific interaction type.

PPE_Logic Start Task Assessment ExposureType Exposure Type? Start->ExposureType Incidental Incidental Contact (Weighing/Analysis) ExposureType->Incidental Intentional Direct Handling (Synthesis/Workup) ExposureType->Intentional PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Nitrile Gloves (4 mil) Incidental->PPE_Low Risk_Check Volume > 100mL or Acidic Conditions? Intentional->Risk_Check PPE_High Enhanced PPE: - Chemical Goggles - Double Nitrile (8 mil total) - Fume Hood Sash Lowered Risk_Check->PPE_High No PPE_Extreme Max Protection: - Face Shield + Goggles - Silver Shield Laminate Gloves - Tyvek Sleeves Risk_Check->PPE_Extreme Yes

Figure 1: PPE Selection Decision Tree based on volume and chemical environment.

Operational Protocols

Weighing and Transfer
  • Preparation: Place a disposable mat in the fume hood. Pre-weigh the receiving flask to avoid returning the compound to the balance.

  • Static Control: Use an antistatic gun if the solid is fine powder; azetidine salts can be hygroscopic and clumpy.

  • Transfer: Use a glass or stainless steel spatula. Avoid plastic , as benzyl esters can leach plasticizers or degrade certain polymers over time.

Reaction Setup (The "Strained Ring" Protocol)
  • Temperature Control: Always add reagents at 0°C or lower if reacting the azetidine nitrogen. Exotherms can trigger uncontrolled ring opening.

  • Acid Sensitivity: If using acid chlorides or mineral acids, anticipate rapid pressure buildup. Ensure the system is vented through an inert gas line (Nitrogen/Argon) [5].

Emergency Spill Response

Do not attempt to clean spills >50mL without respiratory protection.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor (<50 mL) Inside Hood Assess->Minor Major Major (>50 mL) or Outside Hood Assess->Major Action_Minor 1. Alert Lab 2. Absorb with Vermiculite 3. Double Bag as HazWaste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Close Doors 3. Call EHS/HazMat Major->Action_Major

Figure 2: Immediate Spill Response Logic Flow.

Waste Disposal

Disposal must adhere to EPA and local regulations. The reactivity of the azetidine ring dictates specific segregation.

  • Segregation: Dispose of as Non-Halogenated Organic Waste (unless chlorinated solvents were used in the process).

  • Quenching: If the waste stream contains unreacted starting material, consider quenching with a dilute nucleophile (e.g., ethanol/water) to open the strained ring before disposal, reducing the risk of downstream reactivity in the waste drum. Consult your EHS officer before onsite treatment.

  • Labeling: Clearly mark the tag with "Azetidine Derivative - Potential Irritant/Sensitizer."

References

  • National Center for Biotechnology Information (2026). Azetidine - Compound Summary. PubChem.[6][7] [Link]

  • Couty, F., & Evano, G. (2006).Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual grounding on ring strain reactivity).
  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.[8][9] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.